3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,7-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCOENAJWAVNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671103 | |
| Record name | 3-Bromo-6,7-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-69-7 | |
| Record name | 3-Bromo-6,7-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6,7-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204811-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Bromo-6,7-dimethyl-4-hydroxyquinoline molecular weight
An In-Depth Technical Guide to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, logical synthesis strategies, state-of-the-art characterization workflows, and its significant potential in the landscape of modern medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a substituted quinoline derivative. The core of this molecule is the 4-hydroxyquinoline scaffold, a structure recognized as a "privileged" motif in pharmaceutical development due to its prevalence in a wide range of bioactive compounds.[1] The strategic placement of a bromine atom at the C3 position and methyl groups at C6 and C7 provides a unique combination of features for further chemical exploration.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 252.11 g/mol | [1] |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| CAS Number | 1204811-69-7 | [1] |
| Physical Form | Solid | |
| InChI Key | JYCOENAJWAVNKI-UHFFFAOYSA-N | |
| SMILES | Cc1cc2ncc(Br)c(O)c2cc1C |
The 4-Hydroxyquinoline Scaffold: A Cornerstone of Medicinal Chemistry
The 4-hydroxyquinoline core is not merely a structural component; it is a pharmacologically significant entity. Its derivatives have demonstrated a vast spectrum of biological activities, making them attractive targets for drug discovery programs.
-
Anticancer Agents: Many cytotoxic agents are built upon this scaffold.[2] The planarity of the ring system allows for intercalation with DNA, while various functional groups can interact with key enzymes in cancer progression. For instance, structurally similar bromo-hydroxyquinoline intermediates have been pivotal in developing potent inhibitors of protein arginine methyltransferase 5 (PRMT5), a clinically relevant cancer target.[1]
-
Antiviral Activity: This scaffold is central to the design of HIV-1 integrase inhibitors.[3] The hydroxyl and adjacent keto group (in the tautomeric quinolone form) can chelate essential magnesium ions in the enzyme's active site, disrupting viral replication.[3]
-
Antimalarial Drugs: The quinoline ring system is famously the basis for drugs like chloroquine. The 4-hydroxyquinoline motif continues to be explored for novel compounds to combat drug-resistant strains of malaria.[4]
The inherent bioactivity of this core provides a strong rationale for the synthesis and investigation of new derivatives like 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Strategic Synthesis Pathway
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical literature. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Part 1: Synthesis of 6,7-Dimethyl-4-hydroxyquinoline via Conrad-Limpach-Knorr Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 3,4-dimethylaniline (1.0 eq) with diethyl malonate (1.1 eq).
-
Condensation: Heat the mixture to 140-150°C for 2 hours. The ethanol byproduct will begin to distill off. This step forms the key enamine intermediate. The choice of a high-boiling point solvent is avoided initially to drive the reaction by removing the ethanol.
-
Cyclization: Allow the reaction mixture to cool slightly. Carefully add the hot intermediate mixture dropwise to a flask containing pre-heated Dowtherm A or diphenyl ether (250-260°C). This high-temperature step is crucial for the intramolecular cyclization to form the quinolone ring system.
-
Work-up and Isolation: After cooling, the solid product precipitates. Dilute the mixture with hexane to facilitate precipitation. Filter the solid, wash thoroughly with hexane and then diethyl ether to remove the high-boiling solvent. The crude 6,7-dimethyl-4-hydroxyquinoline can be purified by recrystallization from ethanol or acetic acid.
Part 2: Regioselective Bromination
-
Reaction Setup: Dissolve the synthesized 6,7-dimethyl-4-hydroxyquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The hydroxyl group at C4 is a strong activating group, directing electrophilic substitution primarily to the C3 position. NBS is chosen over elemental bromine for its milder nature and easier handling, minimizing over-bromination.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into ice-water. The solid product, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, will precipitate. Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
Comprehensive Analytical Characterization
Confirming the identity, structure, and purity of the final compound is a non-negotiable step in chemical synthesis. A multi-technique approach is required for unambiguous characterization.
Diagram of Analytical Workflow
Caption: Integrated workflow for structural and purity analysis.
Standard Operating Protocols for Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Objective: To elucidate the precise arrangement of protons and carbons in the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for hydroxyquinolines due to their good solubility and the ability to observe the exchangeable -OH proton.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. Key signals to expect would be two singlets in the aromatic region for the C5 and C8 protons, a singlet for the C2 proton, two singlets for the methyl groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts will confirm the presence of the C=O (in the quinolone tautomer), C-Br, and C-O carbons.
-
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental formula.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source. The key observation would be the molecular ion peak [M+H]⁺. A crucial diagnostic feature for this compound is the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units for ⁷⁹Br and ⁸¹Br).
-
C. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol:
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Key vibrational bands to identify include a broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch (~1650 cm⁻¹, from the quinolone tautomer), C=C and C=N stretches in the aromatic region (~1600-1450 cm⁻¹), and a C-Br stretch in the fingerprint region (~600-500 cm⁻¹).
-
Utility in Drug Discovery and Chemical Biology
The true value of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline lies in its role as a versatile chemical intermediate.[1] The bromine atom at the C3 position is a powerful synthetic handle for introducing molecular diversity.
Diagram of Derivatization Potential
Caption: Cross-coupling reactions enable diverse library synthesis.
This compound serves as an ideal starting point for creating libraries of novel molecules for high-throughput screening (HTS). By employing various palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide array of functional groups, allowing for systematic Structure-Activity Relationship (SAR) studies.[6] This approach is fundamental to modern drug discovery, enabling the rapid optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline should be handled with appropriate care.[1] Users must wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Before use, the Safety Data Sheet (SDS) must be consulted for detailed hazard, handling, and disposal information.[1]
Conclusion
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and life sciences. Its foundation on the bioactive 4-hydroxyquinoline scaffold, combined with a synthetically versatile bromine handle, makes it an exceptionally valuable building block. This guide provides the foundational knowledge for its synthesis, characterization, and intelligent application in the quest for novel therapeutic agents.
References
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International Laboratory USA. (n.d.). 3-BROMO-6,7-DIMETHYL-4-HYDROXYQUINOLINE. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4,6-dimethyloctane. Retrieved from [Link]
- Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
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Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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Thieme Connect. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]
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ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]
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MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathway for 3-bromo-6,7-dimethyl-4-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into two core transformations: the construction of the quinoline scaffold via the Gould-Jacobs reaction and the subsequent regioselective bromination. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of this synthesis.
Strategic Overview of the Synthesis
The synthesis of 3-bromo-6,7-dimethyl-4-hydroxyquinoline is most effectively achieved through a two-step sequence. The initial step involves the formation of the 6,7-dimethyl-4-hydroxyquinoline core. This is accomplished using the robust and well-established Gould-Jacobs reaction, which is particularly effective for the synthesis of 4-hydroxyquinolines.[1][2][3] The second key step is the electrophilic bromination of the formed quinolone, which selectively installs a bromine atom at the C3 position.
The overall synthetic strategy is depicted below:
Caption: Overall synthetic pathway for 3-bromo-6,7-dimethyl-4-hydroxyquinoline.
Step 1: The Gould-Jacobs Reaction for the Quinoline Core
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an aniline and a malonic ester derivative.[1][3] This reaction proceeds in a stepwise manner, beginning with a condensation reaction followed by a high-temperature cyclization.[2]
Mechanistic Insights
The reaction commences with the nucleophilic attack of the amino group of 3,4-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate.[1][2]
The subsequent and most critical step is the thermal cyclization of this intermediate. This process requires significant thermal energy (typically above 250°C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[4] The high-boiling point solvent, diphenyl ether, is commonly employed to achieve the necessary temperature for this transformation.
Finally, the resulting ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate is subjected to hydrolysis, typically with a strong base like sodium hydroxide, to yield the corresponding carboxylic acid. Subsequent heating induces decarboxylation to afford the desired 6,7-dimethyl-4-hydroxyquinoline.
Caption: Mechanistic pathway of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 6,7-Dimethyl-4-hydroxyquinoline
Materials:
-
3,4-Dimethylaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Petroleum ether
Procedure:
-
Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-130°C for 1-2 hours. The ethanol formed during the reaction can be removed by distillation.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250°C. Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Maintain the reaction temperature at 250°C for 30-60 minutes.
-
Isolation of the Ester: After cooling, dilute the reaction mixture with petroleum ether. The precipitated solid, ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated 6,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.
-
Decarboxylation: Heat the dried carboxylic acid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude 6,7-dimethyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Regioselective Bromination
The bromination of 6,7-dimethyl-4-hydroxyquinoline is an electrophilic aromatic substitution reaction. The 4-hydroxy group is a strong activating group, directing the electrophile to the ortho and para positions. In the quinoline ring system, the C3 position is highly activated and susceptible to electrophilic attack.
Mechanistic Considerations
The use of N-bromosuccinimide (NBS) or molecular bromine in a polar solvent like acetic acid facilitates the generation of an electrophilic bromine species. The electron-rich quinolone ring attacks the electrophile, preferentially at the C3 position, to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-bromo-substituted product. The regioselectivity for the C3 position is driven by the strong electron-donating effect of the hydroxy group and the inherent reactivity of this position in the 4-quinolone system.
Caption: Mechanism of electrophilic bromination at the C3 position.
Experimental Protocol: Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Materials:
-
6,7-Dimethyl-4-hydroxyquinoline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution (if using Br₂)
-
Water
Procedure:
-
Reaction Setup: Dissolve 6,7-dimethyl-4-hydroxyquinoline (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Bromination: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of bromine (1.1 equivalents) in glacial acetic acid can be added dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. If bromine was used, quench any excess by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude 3-bromo-6,7-dimethyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following table summarizes the key physical and spectroscopic data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (indicative) |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Colorless to pale yellow liquid or solid | Aromatic protons, two methyl singlets |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid | Olefinic proton, methylene and methyl signals of ethyl groups |
| 6,7-Dimethyl-4-hydroxyquinoline | C₁₁H₁₁NO | 173.21 | Solid | Aromatic protons, two methyl singlets, hydroxyl proton |
| 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | C₁₁H₁₀BrNO | 252.11 | Solid | Aromatic protons, two methyl singlets, hydroxyl proton, absence of C3-H signal [5][6][7][8] |
Conclusion
The synthesis of 3-bromo-6,7-dimethyl-4-hydroxyquinoline is a robust and reproducible process that relies on two fundamental organic transformations. The Gould-Jacobs reaction provides an efficient route to the core quinoline structure, while subsequent electrophilic bromination allows for precise functionalization at the C3 position. The protocols outlined in this guide, when executed with careful attention to reaction conditions and purification techniques, will enable researchers to reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Chemistry. (2021). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Name Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.
- Pandey, J., et al. (2022). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
- Wang, X., et al. (2021). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Organic & Biomolecular Chemistry, 19(36), 7945-7950.
- Li, J., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(48), 32931–32939.
- Kumar, A., & Kumar, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8034-8065.
- Molnar, J., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3326.
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PubChem. (n.d.). 3-bromo-6,7-dimethyl-4-hydroxyquinoline. Retrieved from [Link]
- Snieckus, V., et al. (2010). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 15(1), 163-183.
- Snieckus, V., et al. (2010). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 15(1), 163-183.
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ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2021). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
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ResearchGate. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
National Institutes of Health. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
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National Institutes of Health. (2019). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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PubMed. (1994). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Retrieved from [Link]
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Unveiling the Therapeutic Promise of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. While direct experimental data for this compound remains nascent, a comprehensive analysis of structurally analogous compounds provides a strong predictive foundation for its biological profile. This document synthesizes this extrapolated knowledge to present a forward-looking perspective on its potential as an anticancer and antimicrobial agent. We will explore its synthetic viability, propose mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Privileged 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a privileged heterocyclic system, forming the backbone of numerous pharmaceuticals and bioactive natural products.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and neuroprotective effects.[2][3] The introduction of a bromine atom, particularly at the 3-position, is a strategic chemical modification known to significantly influence a molecule's physicochemical properties and biological efficacy.[4] Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to biological targets, often leading to increased potency.[4] This guide focuses on the untapped potential of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a molecule poised at the intersection of these promising structural features.
Synthetic Strategy: A Pathway to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process, commencing with the condensation of 4,5-dimethylaniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization and subsequent bromination.
Caption: Proposed synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Experimental Protocol: Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Materials:
-
4,5-dimethylaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Petroleum ether
-
Ethanol
Procedure:
-
Condensation: A mixture of 4,5-dimethylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation of Intermediate: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to yield 6,7-dimethyl-4-hydroxyquinoline.
-
Bromination: The 6,7-dimethyl-4-hydroxyquinoline is dissolved in glacial acetic acid, and N-bromosuccinimide (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Purification: The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Anticipated Biological Activity: Anticancer Potential
The quinoline and quinolinone scaffolds are present in several anticancer agents.[6] Numerous studies have demonstrated the potent cytotoxic effects of 4-hydroxyquinoline derivatives against a variety of cancer cell lines.[3] The introduction of a bromine atom is often associated with enhanced anticancer activity.[4]
Proposed Mechanisms of Action
Based on research into analogous compounds, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is predicted to exert its anticancer effects through multiple mechanisms:
-
Tubulin Polymerization Inhibition: In silico studies on quinoline derivatives suggest a potential mechanism involving the inhibition of microtubule formation by binding to the colchicine binding site on tubulin.[7] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The structurally related quinazoline scaffold is found in several approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[7] It is plausible that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline could exhibit inhibitory activity against various protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7]
-
Induction of Apoptosis: Treatment of cancer cells with quinolinone derivatives has been shown to induce apoptosis, evidenced by cell cycle arrest and the upregulation of pro-apoptotic proteins like caspases and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[7]
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of the formazan, quantified by absorbance, is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (dissolved in DMSO, final DMSO concentration <0.1%) for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anticipated Biological Activity: Antimicrobial Potential
The quinolone core is the foundation for a major class of antibiotics.[7] While distinct from fluoroquinolones, derivatives of 4-hydroxyquinoline have also demonstrated promising antimicrobial properties.[8] The presence of a bromine atom can enhance the antimicrobial spectrum and potency.[9]
Proposed Mechanism of Action
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[6] It is hypothesized that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline will share this mechanism. In fungi, quinoline derivatives may disrupt cell membrane integrity or interfere with key metabolic pathways.
Sources
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- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of drug discovery and medicinal chemistry. Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with a diverse array of biological targets.[1] From the historic antimalarial drug quinine to modern fluoroquinolone antibiotics, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic outcomes.[4][5]
This guide focuses on a specific, strategically substituted scaffold: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline . We will explore the rationale behind this design, detail its synthesis, and provide a framework for its derivatization and biological evaluation, offering researchers a comprehensive resource for developing novel therapeutic agents based on this promising core.
Section 1: Rationale for the Target Scaffold Design
The selection of the 3-bromo-6,7-dimethyl-4-hydroxyquinoline core is a deliberate strategy rooted in established medicinal chemistry principles. Each substituent is chosen to impart specific, advantageous properties to the molecule.
-
4-Hydroxy Group: The hydroxyl group at the C4 position is critical. It can engage in keto-enol tautomerism, existing as both a 4-hydroxyquinoline and a quinolin-4-one.[6] This duality allows it to act as both a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites.
-
6,7-Dimethyl Groups: The methyl groups on the benzo-ring serve to increase lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, their specific placement can block potential sites of metabolic attack, improving the compound's metabolic stability and half-life.
-
3-Bromo Substituent: The bromine atom at the C3 position is the key to unlocking the scaffold's potential for diversification. It serves as a versatile chemical handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the systematic exploration of the chemical space around the core, a fundamental process in establishing a structure-activity relationship (SAR).[8]
Section 2: Synthesis of the Core Scaffold
The synthesis of the 4-hydroxyquinoline core can be achieved through several established methods, with the Gould-Jacobs reaction being a particularly effective route for this substitution pattern.[4][9] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. Subsequent hydrolysis, decarboxylation, and bromination yield the target compound.
Experimental Protocol: Synthesis via Modified Gould-Jacobs Reaction
Step 1 & 2: Synthesis of Ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate
-
Combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.
-
Heat the mixture at 110-120 °C for 2 hours. The ethanol byproduct will distill off.
-
Cool the resulting intermediate oil. Add this oil dropwise to a flask containing vigorously stirred Dowtherm A (diphenyl ether/biphenyl mixture) preheated to 240-250 °C.
-
Maintain the temperature for 30 minutes after the addition is complete.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the cyclized ester.
Step 3: Synthesis of 6,7-dimethyl-4-hydroxyquinoline
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours until the solid completely dissolves (saponification).
-
Cool the solution in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.
-
A precipitate will form. Filter the solid, wash with cold water, and dry to yield the decarboxylated product.
Step 4: Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
Dissolve the product from Step 3 in dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Stir the reaction for 12-16 hours. Monitor progress by TLC.
-
Pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the final pure product.
Section 3: Derivatization and SAR Exploration
The true power of the 3-bromo scaffold lies in its utility for generating a diverse library of analogues for SAR studies. Palladium-catalyzed cross-coupling reactions are the primary tools for this diversification.
-
Suzuki Coupling: Reacting the 3-bromo core with various aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C3 position. This is highly effective for exploring interactions with hydrophobic pockets in target proteins.
-
Heck Coupling: This reaction allows for the introduction of alkenes at the C3 position, providing geometric diversity and different vectors for functional group display.
-
Buchwald-Hartwig Amination: This method enables the installation of a wide range of primary and secondary amines, introducing new hydrogen bonding capabilities and basic centers, which can be critical for target engagement and improving solubility.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add 3-bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Add a solvent mixture, typically dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography to yield the C3-arylated derivative.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table illustrates how SAR data for a library of C3-substituted derivatives might be organized to identify key trends. The biological activity is represented by IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Compound ID | C3-Substituent (R) | Target IC₅₀ (nM) | Notes |
| Core-Br | -Br | >10,000 | Starting material, inactive. |
| Deriv-01 | -Phenyl | 850 | Introduction of aryl group confers activity. |
| Deriv-02 | -4-Fluorophenyl | 420 | Electron-withdrawing group enhances potency. |
| Deriv-03 | -4-Methoxyphenyl | 980 | Electron-donating group slightly reduces potency. |
| Deriv-04 | -4-Hydroxyphenyl | 150 | H-bond donor significantly improves activity. |
| Deriv-05 | -Pyridin-4-yl | 95 | Introduction of basic nitrogen boosts potency. |
| Deriv-06 | -Morpholino | 2,500 | Saturated heterocycle less effective than aryl. |
Section 4: Biological Evaluation Protocols
Based on the known activities of quinoline scaffolds, primary screening of these new derivatives would logically focus on anticancer and antimicrobial assays.[10][11]
Protocol 1: Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the plate with medium containing the test compounds (final concentrations typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Protocol 2: Antibacterial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Outlook
The 3-bromo-6,7-dimethyl-4-hydroxyquinoline scaffold is a highly promising starting point for the discovery of novel therapeutic agents. Its rational design incorporates features that enhance drug-like properties while providing a versatile handle for extensive chemical modification. The synthetic and biological protocols outlined in this guide provide a robust framework for researchers to synthesize libraries of derivatives, establish clear structure-activity relationships, and identify lead compounds for further preclinical development. Future work should focus on expanding the diversity of the C3-substituents, exploring modifications at other positions (e.g., the N1 position), and conducting in-depth mechanistic studies to elucidate the mode of action of the most potent analogues.
References
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]
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Kumar, A., Kumar, P., & Shetty, H. C. (2021). Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. Semantic Scholar. Retrieved from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PubMed Central. Retrieved from [Link]
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Bouone, Y. O., Bouzina, A., Sayad, R., & Fouzia, B. (n.d.). Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. ResearchGate. Retrieved from [Link]
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Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. (2025, August 4). Request PDF on ResearchGate. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. (2021, November 2). ResearchGate. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PubMed Central. Retrieved from [Link]
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Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. Retrieved from [Link]
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
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3-Bromo-6,7-dimethyl-4-hydroxyquinoline literature review
An In-depth Technical Guide to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: Synthesis, Derivatization, and Therapeutic Potential
Executive Summary: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged 4-hydroxyquinoline scaffold, known for a wide range of biological activities, with dimethyl substitution on the benzene ring and a bromine atom at the C-3 position. This bromine atom serves as a versatile synthetic handle, enabling extensive derivatization through modern cross-coupling methodologies. While biological data on the title compound itself is scarce, its structural analogues have demonstrated potent anticancer and antimicrobial properties. This guide provides a comprehensive overview of a proposed synthetic pathway, key physicochemical properties, derivatization potential, and the therapeutic rationale for its use in drug development programs. Detailed experimental protocols are provided to facilitate its synthesis and application in research settings.
Introduction: The 4-Hydroxyquinoline Scaffold
The quinoline ring system is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Within this class, the 4-hydroxyquinoline (or quinolin-4-one) tautomer is a "privileged structure," recognized for its ability to interact with a variety of biological targets.[1][2] This scaffold is central to the mechanism of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, derivatives have been developed as potent anticancer agents, kinase inhibitors, and antimalarials.[1][3][4]
3-Bromo-6,7-dimethyl-4-hydroxyquinoline (Figure 1) is a strategically functionalized derivative. The key features influencing its utility are:
-
The 4-Hydroxy Group: This group can participate in hydrogen bonding, a critical interaction at many enzyme active sites, and exists in tautomeric equilibrium with the 4-keto form.
-
The 6,7-Dimethyl Groups: These substituents modify the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic profile and target binding affinity.
-
The 3-Bromo Substituent: This is the most critical feature for synthetic diversification. The bromine atom provides a reactive site for introducing a wide array of chemical moieties via metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1][5]
This guide serves as a technical resource for researchers, providing a logical framework for the synthesis and strategic utilization of this valuable chemical intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-bromo-6,7-dimethyl-4-hydroxyquinoline are summarized in Table 1. While detailed, experimentally-derived spectroscopic data is not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.[4][6]
Table 1: Physicochemical Properties of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
| Property | Value | Source(s) |
| CAS Number | 1204811-69-7 | [7] |
| Molecular Formula | C₁₁H₁₀BrNO | [8] |
| Molecular Weight | 252.11 g/mol | [8] |
| Appearance | Solid | |
| SMILES | Cc1cc2ncc(Br)c(O)c2cc1C | |
| InChI Key | JYCOENAJWAVNKI-UHFFFAOYSA-N | [8] |
Predicted Spectroscopic Characteristics:
-
¹H NMR Spectroscopy: Expected signals would include two singlets in the aromatic region for the C-5 and C-8 protons, a singlet for the C-2 proton, and two singlets in the aliphatic region for the two methyl groups at C-6 and C-7. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum should display 11 distinct carbon signals, including those for the two methyl groups, the aromatic carbons, and the carbons of the quinoline core, notably the C=O/C-OH carbon at C-4 and the C-Br carbon at C-3.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.
Synthesis and Mechanistic Insights
Mechanism and Rationale:
-
Gould-Jacobs Reaction: This sequence begins with the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate. This reaction forms an intermediate adduct via nucleophilic substitution at the ethoxy-activated double bond.[6]
-
Thermal Cyclization: The intermediate is then heated in a high-boiling solvent like diphenyl ether. This high temperature promotes an intramolecular cyclization (a pericyclic reaction), followed by elimination of ethanol to form the aromatic quinoline ring system, yielding ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate.[6]
-
Hydrolysis and Decarboxylation: The resulting ester is saponified using a strong base like sodium hydroxide, followed by acidification. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the 6,7-dimethyl-4-hydroxyquinoline core.[10]
-
C-3 Bromination: The 4-hydroxyquinoline core is an electron-rich system. The hydroxyl group strongly activates the ring towards electrophilic substitution, particularly at the C-3 position. Treatment with an electrophilic bromine source like N-Bromosuccinimide (NBS) in a solvent such as acetic acid is expected to provide the desired 3-bromo product with high regioselectivity.[11]
Key Reactions and Derivatization Potential
The primary value of 3-bromo-6,7-dimethyl-4-hydroxyquinoline in drug discovery is its role as a versatile intermediate. The carbon-bromine bond at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[1][5]
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3-Bromo-6,7-dimethyl-4-hydroxyquinoline: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a specialized heterocyclic compound that serves as a high-value chemical intermediate in medicinal chemistry. Its structure is strategically designed, combining the privileged 4-hydroxyquinoline core with dimethyl substituents that modulate physicochemical properties and a bromine atom at the 3-position that acts as a versatile synthetic handle. This guide provides an in-depth analysis of this intermediate, presenting its physicochemical profile, proposed synthetic pathways based on established chemical principles, and its critical role in constructing diverse molecular libraries. We will explore its application in developing novel therapeutics by detailing robust protocols for its functionalization, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for creating next-generation therapeutic agents.
Introduction: The Strategic Value of the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved drugs and clinical candidates.[1][2] This scaffold's unique electronic and steric properties allow it to engage in meaningful interactions with a wide range of biological targets. Within this class, the 4-hydroxyquinoline motif is particularly significant, forming the core of compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]
3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS: 1204811-69-7) emerges as a particularly strategic intermediate.[4] Its design incorporates three key features:
-
The 4-Hydroxyquinoline Core: Provides the foundational pharmacophore and exists in a crucial tautomeric equilibrium with its 4-quinolone form, influencing its reactivity and hydrogen bonding capabilities.[5][6]
-
6,7-Dimethyl Substitution: These methyl groups enhance lipophilicity and can influence metabolic stability and binding pocket interactions, offering a degree of pre-optimization within the scaffold itself.
-
C3-Bromine Atom: This is the compound's primary asset as an intermediate. The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, providing a reliable and versatile point for introducing molecular diversity.[1][4] This allows chemists to systematically explore structure-activity relationships (SAR) and fine-tune a molecule's properties for a specific therapeutic target.
This guide will dissect the synthetic logic and practical application of this intermediate, demonstrating its potential to accelerate drug discovery programs.
Physicochemical and Structural Profile
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
| Property | Value | Source(s) |
| CAS Number | 1204811-69-7 | [4] |
| Molecular Formula | C₁₁H₁₀BrNO | [4] |
| Molecular Weight | 252.11 g/mol | [4] |
| Physical Form | Solid | |
| SMILES String | Cc1cc2ncc(Br)c(O)c2cc1C | |
| InChI Key | JYCOENAJWAVNKI-UHFFFAOYSA-N |
Structural Considerations: Keto-Enol Tautomerism
A critical feature of 4-hydroxyquinolines is their existence as a mixture of tautomers: the 4-hydroxyquinoline (enol form) and the quinolin-4(1H)-one (keto form). This equilibrium is influenced by the solvent, pH, and temperature. This behavior is fundamental to its reactivity, as different reaction types may favor one tautomer over the other. For synthetic planning, it is essential to recognize that the molecule possesses both a phenolic hydroxyl group and an amide-like structure.
Synthesis Strategies: Assembling the Core Intermediate
The most logical approach involves first constructing the 6,7-dimethyl-4-hydroxyquinoline core and then performing a regioselective bromination at the C3 position.
Caption: Proposed synthetic workflow for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
The following protocol is adapted from standard procedures for the Gould-Jacobs reaction and subsequent functionalization.[3][6]
Part A: Synthesis of 6,7-Dimethyl-4-hydroxyquinoline
-
Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the reaction, can be removed by distillation to drive the reaction to completion. The product is the intermediate diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: Add the crude intermediate from the previous step portion-wise to a high-boiling point solvent, such as diphenyl ether, preheated to 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.
-
Isolation of the Ester: After cooling the reaction mixture, dilute it with a non-polar solvent like petroleum ether or hexane to precipitate the product, ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash thoroughly.
-
Hydrolysis and Decarboxylation: Reflux the isolated ester in an aqueous solution of sodium hydroxide (e.g., 10-20%) until hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with concentrated hydrochloric acid to precipitate 6,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid. This intermediate can then be decarboxylated by heating it in a high-boiling point solvent (like mineral oil or diphenyl ether) at temperatures exceeding 250 °C until gas evolution ceases, yielding 6,7-dimethyl-4-hydroxyquinoline.[8]
Part B: C3-Bromination
-
Reaction Setup: Dissolve the 6,7-dimethyl-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The C3 position of the 4-hydroxyquinoline ring is electronically activated and is the preferred site for electrophilic substitution.[9]
-
Work-up: Stir the reaction for several hours until completion (monitored by TLC). Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude 3-Bromo-6,7-dimethyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product.
The C3-Bromo Position: A Gateway to Molecular Diversity
The synthetic value of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline lies in the reactivity of its C3-bromine atom, which serves as a linchpin for introducing complexity and diversity through cross-coupling reactions.[4] The Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used of these methods in drug discovery.[1]
Causality Behind the Choice of Suzuki-Miyaura Coupling:
-
Mild Reaction Conditions: The reaction is tolerant of a vast array of functional groups, minimizing the need for protecting group strategies.
-
Commercial Availability of Reagents: Thousands of boronic acids and esters are commercially available, allowing for rapid exploration of chemical space.
-
Robustness and Scalability: The reaction is well-understood and generally high-yielding, making it reliable for both initial library synthesis and later-stage scale-up.
-
Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed during work-up.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a reaction vessel, add 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture, typically between 80-110 °C, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired C3-functionalized quinoline derivative.
Applications in Lead Discovery and Optimization
The true value of this intermediate is realized in its application to specific drug discovery programs. The quinoline scaffold is implicated in a wide range of therapeutic areas.
Table 2: Potential Therapeutic Applications for Derivatives
| Therapeutic Area | Target Class / Example | Rationale for Application | Source(s) |
| Oncology | Protein Kinases (e.g., EGFR, PDGFR) | The quinoline core can act as a hinge-binding motif in the ATP pocket of kinases. The C3-substituent explores the solvent-exposed region to enhance potency and selectivity. | [1] |
| Oncology | Protein Arginine Methyltransferase 5 (PRMT5) | Structurally similar bromo-hydroxyquinoline intermediates have been used to synthesize potent and selective PRMT5 inhibitors for cancer therapy. | [4][9] |
| Infectious Disease | Viral Proteases (e.g., SARS-CoV-2 Mpro) | Analogous 4-hydroxyquinoline compounds have been investigated as potential inhibitors of the main protease of SARS-CoV-2. | [4] |
| Inflammatory Disease | RORγ Modulators | Tetrahydroquinolinone derivatives, structurally related to the quinoline core, are being explored as modulators for autoimmune diseases. | [10] |
By using the Suzuki protocol described above, medicinal chemists can rapidly synthesize a library of analogs where the "R" group (from R-B(OH)₂) is varied. This allows for a systematic probe of the target's binding site, optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is more than just a chemical; it is a strategic tool for accelerating the discovery of novel therapeutics. Its rational design provides a stable, pre-functionalized core that allows researchers to focus on the critical task of molecular diversification. The combination of the privileged quinoline scaffold and the synthetically versatile C3-bromo handle makes it an invaluable intermediate for building libraries aimed at a wide array of challenging biological targets.
Future work with this intermediate could expand beyond Suzuki couplings to include other powerful C-C and C-N bond-forming reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, further broadening the chemical space that can be accessed from this single, powerful starting material.
References
-
3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO). PubChemLite. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
-
SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS. European Patent Office. [Link]
-
3-BROMO-6,7-DIMETHYL-4-HYDROXYQUINOLINE. International Laboratory USA. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
- Compounds and compositions as protein kinase inhibitors.
-
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthetic method of 3-bromo-7-hydroxyquinoline.
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- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 5. PubChemLite - 3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
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- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-6,7-dimethyl-4-hydroxyquinolines
Introduction: The Significance of the 3-Aryl-4-hydroxyquinoline Scaffold
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Specifically, the 3-aryl-4-hydroxyquinoline motif is of significant interest to researchers in drug development for its prevalence in compounds exhibiting a wide array of biological activities, including potential anticancer and antimalarial properties.[2] The ability to synthetically diversify the 6,7-dimethyl-4-hydroxyquinoline core at the 3-position via carbon-carbon bond formation allows for the meticulous fine-tuning of molecular properties to optimize interactions with biological targets.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it an indispensable tool in modern organic synthesis.[2][3] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-6,7-dimethyl-4-hydroxyquinoline with various arylboronic acids. We will delve into the rationale behind the selection of catalysts, reagents, and conditions to ensure a reproducible and high-yielding transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of a Suzuki coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4] The process is broadly accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-6,7-dimethyl-4-hydroxyquinoline, forming a Pd(II) intermediate.[4] This is often the rate-limiting step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[3][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[4]
Core Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
This protocol is a robust starting point and can be optimized for specific arylboronic acid coupling partners.
Materials and Reagents
-
Substrate: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Ligand: 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) (0.04 equiv, 4 mol%) or Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) or Toluene/Ethanol/Water[1][2]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Functionalization of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a valuable heterocyclic building block for drug discovery and development. Its structure combines the biologically significant 4-hydroxyquinoline scaffold with dimethyl substitutions that can modulate lipophilicity and metabolic stability. Critically, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling functionalization through various modern synthetic methodologies.[4]
This guide provides detailed experimental protocols for key reactions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, with a focus on palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to synthesize diverse libraries of novel quinoline derivatives for biological screening and lead optimization.
Compound Profile: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
This compound serves as the key starting material for the protocols detailed below. It exists in tautomeric equilibrium with 3-bromo-6,7-dimethyl-1H-quinolin-4-one.
| Property | Value | Source(s) |
| CAS Number | 1204811-69-7 | [4] |
| Molecular Formula | C₁₁H₁₀BrNO | [5] |
| Molecular Weight | 252.11 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cc2ncc(Br)c(O)c2cc1C | |
| InChI Key | JYCOENAJWAVNKI-UHFFFAOYSA-N | [5] |
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds.[6] Its application to heteroaromatic halides like 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is of paramount interest for synthesizing 3-arylquinoline derivatives, which are prevalent in compounds with potential as anticancer and antimalarial agents.[7] The reaction's robustness, mild conditions, and tolerance of diverse functional groups make it ideal for library synthesis in drug discovery.[8]
Reaction Mechanism
The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three fundamental steps:[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond of the product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki Coupling Reaction Conditions
The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes various conditions adapted from literature for the synthesis of related 3-arylquinolines, providing a comparative overview for reaction optimization.[7][10]
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | Common for electron-rich pyridines.[10] |
| PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80-90 | 12-16 | A robust and widely used system.[7] |
| Pd(OAc)₂ (5%) / PPh₃ (10%) | K₂CO₃ (2.0) | Toluene / Ethanol / H₂O | Reflux | 12-24 | Classical conditions for bromoquinolines.[1] |
| Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | For challenging couplings or hindered substrates.[10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from published literature and should be optimized for specific substrates and scales.[1][7][10]
Materials:
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.)[7]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)[7]
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. This step is crucial as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL total). The solvent must be degassed to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[7]
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous Na₂SO₄.[7]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aryl-6,7-dimethyl-4-hydroxyquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the functionalization of haloquinolines can also be achieved via Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile directly displaces the halide on the aromatic ring.[11][12] The electron-withdrawing nature of the quinoline ring's nitrogen atom facilitates this process, particularly for halogens at the 2- and 4-positions.[13] For the 3-position, the reaction can be more challenging but is feasible with strong nucleophiles and potentially elevated temperatures.
General Protocol: SNAr with an Amine Nucleophile
This protocol provides a general framework for displacing the 3-bromo substituent with a primary or secondary amine.
Materials:
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.)
-
Amine nucleophile (e.g., piperidine, morpholine) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
A high-boiling point polar aprotic solvent (e.g., DMSO, NMP, or DMF)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if the amine is used as its salt.
-
Sealed reaction vessel or vial suitable for high temperatures.
Procedure:
-
Reaction Setup: In a sealed vessel, combine 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 mmol) and the amine nucleophile (2.0-3.0 equiv.) in the chosen solvent (e.g., 3-5 mL of DMSO). Using an excess of the amine can serve both as the nucleophile and the base to neutralize the HBr generated.
-
Reaction: Seal the vessel tightly and heat the mixture in an oil bath at a temperature ranging from 120-160 °C. The high temperature is necessary to provide sufficient activation energy for the substitution to occur at the less-activated 3-position.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of water (e.g., 50 mL). The desired product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and then brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the 3-amino-6,7-dimethyl-4-hydroxyquinoline derivative.
References
- Title: Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines Source: Benchchem URL
- Title: Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Source: Benchchem URL
- Title: Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry Source: Benchchem URL
- Title: An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)
- Title: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | CAS 1204811-69-7 Source: Benchchem URL
- Title: 3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO)
-
Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Substitution Reactions – Introduction Source: Master Organic Chemistry URL: [Link]
-
Title: (PDF) Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]
-
Title: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution Source: University of California, Santa Barbara URL: [Link]
- Title: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine Source: Benchchem URL
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)
-
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL: [Link]
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- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Anticancer Potential of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in Cancer Cell Lines
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a foundational heterocyclic scaffold that has given rise to a multitude of therapeutic agents, from antimalarials to antibiotics.[1][2] Within this chemical universe, the 4-hydroxyquinoline moiety has emerged as a "privileged structure" in medicinal chemistry, with a remarkable propensity for biological activity.[1][3] A growing body of evidence demonstrates that derivatives of 4-hydroxyquinoline possess significant cytotoxic and antiproliferative effects against a diverse range of cancer cell lines.[3][4][5] These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of critical signaling pathways involving protein kinases and tubulin polymerization.[1][2]
This application note focuses on 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7), a specific derivative featuring bromine substitution at the 3-position and dimethyl groups on the carbocyclic ring.[6][7] While direct biological data for this exact molecule is limited, its structural features—notably the bromine atom which can enhance potency and serve as a handle for further chemical modification—make it a compelling candidate for anticancer drug discovery.[1][6] This document provides a comprehensive, experience-driven guide for researchers to systematically evaluate the in vitro anticancer potential of this compound. We will proceed from the foundational assessment of cytotoxicity to more detailed mechanistic studies, including apoptosis and cell cycle analysis. The protocols herein are designed to be robust and self-validating, providing a clear framework for generating high-quality, reproducible data.
I. Preliminary Handling and Preparation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Causality Behind the Protocol: Proper solubilization and storage of a test compound are paramount for experimental reproducibility. The choice of solvent can significantly impact cellular responses. Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power and general compatibility with cell culture at low final concentrations. Preparing a high-concentration stock solution allows for minimal volumes to be added to cell culture media, thereby minimizing solvent-induced cytotoxicity.
Protocol 1: Stock Solution Preparation
-
Material: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (solid form), sterile DMSO.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.52 mg of the compound (Molecular Weight: 252.11 g/mol ) in 1 mL of sterile DMSO.
-
Procedure:
-
Aseptically weigh the required amount of the compound.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
II. Foundational Assay: Assessing Cytotoxicity via MTT Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for initial cytotoxicity screening.[8] Its principle rests on the activity of mitochondrial dehydrogenases in viable, metabolically active cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of cell viability and allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), a critical parameter for comparing compound potency.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.[8][9]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HCT116) during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for "medium only" blanks.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of working solutions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline by diluting the 10 mM stock in complete culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations.
-
Include an "untreated control" (fresh medium only) and a "vehicle control" (medium with the highest concentration of DMSO used in the treatment wells, typically ≤0.5%).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Treatment Duration | IC₅₀ (µM) of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline |
| MCF-7 | 48 hours | Hypothetical Value: 12.5 |
| A549 | 48 hours | Hypothetical Value: 21.8 |
| HCT116 | 48 hours | Hypothetical Value: 8.3 |
III. Mechanistic Insight: Apoptosis Detection
Trustworthiness: Observing a decrease in cell viability prompts the next logical question: how are the cells dying? Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a gold-standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] This dual-staining approach provides a self-validating system: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI, a DNA-binding dye, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[11][12]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted from standard methods for detecting apoptosis.[10][13][14]
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
After 24 hours, treat cells with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached adherent cells with their corresponding supernatant.
-
Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS and once with 1X Binding Buffer (typically 10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[12][14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add 5-10 µL of Propidium Iodide solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry as soon as possible.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells
-
-
To confirm the apoptotic pathway, a Caspase-Glo® 3/7 Assay can be performed. This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic cascade.[15][16] An increase in luminescence is directly proportional to the amount of caspase activity.[16]
IV. Mechanistic Insight: Cell Cycle Analysis
Authoritative Grounding: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[2] Flow cytometric analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a robust and widely used technique to determine the distribution of a cell population throughout the different phases of the cell cycle.[17][18] An accumulation of cells in a particular phase following treatment with the compound indicates cell cycle arrest.
Experimental Logic: Cell Cycle Analysis
Caption: Logical flow for investigating compound effects on the cell cycle.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
This protocol requires cell fixation to allow PI to enter the cell and stain the DNA.[18][19]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound as described in Protocol 3.
-
Harvest both floating and adherent cells and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1x10⁶ cells) in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight). Samples can be stored in ethanol at 4°C for up to two weeks.[20]
-
-
Staining:
-
Centrifuge the fixed cells at ~800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS to remove residual ethanol.[20]
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[20]
-
-
Analysis:
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
-
Use modeling software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
-
V. Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as a potential anticancer agent. Based on the extensive research into the 4-hydroxyquinoline scaffold, it is plausible that this compound will exhibit cytotoxic activity.[3][4] The data generated from the described protocols—IC₅₀ values, induction of apoptosis, and perturbation of the cell cycle—will provide a robust preliminary assessment of its therapeutic potential.
Positive results from these assays would warrant further investigation into the specific molecular targets. Based on the activities of related compounds, future studies could explore:
-
Kinase Inhibition Assays: Screen against a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR2).[1]
-
Tubulin Polymerization Assays: Investigate if the compound disrupts microtubule dynamics.[1]
-
Western Blot Analysis: Probe for changes in key proteins involved in apoptosis (e.g., cleaved PARP, caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
The systematic application of these protocols will enable researchers to thoroughly evaluate the anticancer properties of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline and determine its viability as a lead compound for further drug development.
References
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4087. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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JoVE (Journal of Visualized Experiments). (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Bio-protocol. (2018). Caspase 3/7 activity assay. Retrieved from [Link]
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Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aouf, N. E. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 14(11), 7629–7642. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Csonka, R., Mbu-Mih, A. M., Fodor, K., Szabó, R., Tóth, G., Márián, E., Zupkó, I., & Mernyák, E. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 25(22), 5262. Retrieved from [Link]
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Kamal, A., Shaheer, M., Husain, S. M., Abdullah, M., & Ali, M. R. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 105. Retrieved from [Link]
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MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
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MDPI. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
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Uckun, F. M., Mao, C., Sudbeck, E. A., Chen, C. L., & Narla, R. K. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(6), 1405–1414. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-6,7-dimethyl-4-hydroxyquinoline. Retrieved from [Link]
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Singh, A., Parveen, S., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
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Santos, M. A., & Marques, F. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 243, 112185. Retrieved from [Link]
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Ökten, S., Çetinkaya, Y., Karayıldırım, T., & Tutar, Y. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 9(18), e202400612. Retrieved from [Link]
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Bielen, A., & Stepanić, V. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Biomolecules, 10(11), 1582. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Assessing the Antimicrobial Effects of Novel Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, integrated protocol for the comprehensive evaluation of the antimicrobial properties of novel quinoline derivatives. Quinolones represent a critical class of antibiotics, and the robust assessment of new analogues is paramount for advancing infectious disease treatment. This guide moves beyond simple screening assays to detail a multi-faceted approach, encompassing initial susceptibility testing, dynamic bactericidal activity, anti-biofilm potential, mechanism of action elucidation, and preliminary safety profiling. Each protocol is presented with step-by--step instructions and explains the scientific rationale behind key experimental choices, ensuring data integrity and reproducibility.
Introduction: The Enduring Importance of Quinolones
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, primarily due to their potent activity against a broad spectrum of pathogens. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication, transcription, and repair.[1][2] The emergence of widespread antimicrobial resistance, however, necessitates the discovery and development of new quinolone derivatives that can overcome existing resistance mechanisms.[3]
A rigorous and systematic evaluation is critical to identifying promising new candidates. This involves not only determining their potency but also understanding their spectrum of activity, the speed and nature of their bactericidal effects, their ability to combat complex bacterial communities like biofilms, and their specific molecular interactions. Furthermore, early assessment of cytotoxicity against mammalian cells is a crucial step in establishing a viable therapeutic window. This application note provides a structured workflow to guide researchers through this comprehensive evaluation process.
General Workflow for Quinolone Derivative Assessment
The assessment of a novel quinoline derivative should follow a logical progression from broad screening to more detailed characterization. This workflow ensures that resources are focused on the most promising compounds.
Caption: A phased workflow for the evaluation of novel quinoline derivatives.
Phase 1: Core Antimicrobial Susceptibility Testing
The initial phase focuses on quantifying the basic potency of the quinolone derivative against a panel of relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is the most common and standardized approach, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the quinolone derivative in a liquid growth medium within a 96-well microtiter plate. Growth is determined by visual inspection for turbidity or by measuring optical density (OD).
Protocol: Broth Microdilution
-
Preparation of Compound: Dissolve the quinolone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare a working stock by diluting in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.[9][10]
-
Preparation of Inoculum: From a fresh (18-24 hour) agar plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]
-
Plate Setup:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.[9]
-
Add 100 µL of the 2x compound working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[9]
-
Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).[9]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] This assay distinguishes bactericidal (killing) activity from bacteriostatic (inhibitory) activity.
Principle: Following MIC determination, an aliquot from each well that shows no visible growth is subcultured onto antibiotic-free agar. The absence of growth on the agar indicates bactericidal action.
Protocol: MBC Assay
-
Following MIC: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot and streak it onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum count.[12][14] An agent is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][14]
| Parameter | Description | Typical Units | Significance |
| MIC | Lowest concentration inhibiting visible growth. | µg/mL or µM | Measures potency and bacteriostatic activity. |
| MBC | Lowest concentration killing ≥99.9% of bacteria. | µg/mL or µM | Measures bactericidal activity. |
| MBC/MIC Ratio | Ratio of MBC to MIC. | Unitless | Differentiates bactericidal (≤4) from bacteriostatic (>4) agents. |
Phase 2: Dynamic and Advanced Characterization
Promising compounds from Phase 1 should be subjected to more rigorous testing to understand their dynamic effects and their activity in more clinically relevant contexts, such as against biofilms.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of antimicrobial activity, showing the rate of bacterial killing over time at different concentrations of the compound.[15][16]
Principle: A standardized bacterial suspension is exposed to the quinolone derivative at various concentrations (e.g., 1x, 2x, 4x MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Protocol: Time-Kill Assay
-
Preparation: Prepare flasks containing MHB with the quinolone derivative at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask (no compound).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[17]
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[17][18]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto nutrient agar plates.
-
Incubation & Counting: Incubate plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][19]
Anti-Biofilm Activity Assay
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[20] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial. The crystal violet assay is a common method for quantifying biofilm biomass.[20][21]
Principle: Bacteria are allowed to form biofilms in a 96-well plate in the presence of the test compound (inhibition assay) or are treated after biofilm formation (eradication assay). The total biofilm biomass is then stained with crystal violet, and the amount of bound dye is quantified spectrophotometrically.[21][22]
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Add 100 µL of a standardized bacterial suspension (~10⁷ CFU/mL) in a suitable growth medium (e.g., TSB with glucose) to the wells of a 96-well flat-bottom plate.
-
For Inhibition Assay: Add 100 µL of the quinolone derivative at 2x the desired final concentrations.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C.
-
For Eradication Assay: After incubation, gently remove the planktonic cells and wash the wells with PBS. Then, add fresh medium containing the quinolone derivative at the desired concentrations and incubate for another 24 hours.
-
Staining:
-
Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.[22]
-
Dry the plate inverted. Fix the biofilms with 200 µL of 99% methanol for 15 minutes.
-
Remove methanol and air dry the plate.
-
Stain the biofilms by adding 200 µL of 0.2% crystal violet solution to each well for 15 minutes.[22]
-
-
Quantification:
-
Carefully remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.[20]
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[21]
-
Measure the absorbance at 570-595 nm using a microplate reader.[21]
-
Post-Antibiotic Effect (PAE)
PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[23][24] It is an important pharmacodynamic parameter that can influence dosing regimens.
Principle: Bacteria are exposed to the quinolone derivative for a short period (e.g., 1-2 hours). The drug is then removed, and the time it takes for the culture to resume logarithmic growth is compared to an untreated control.[25][26]
Protocol: PAE Determination
-
Exposure: Expose a mid-log phase bacterial culture (~10⁷ CFU/mL) to the quinolone derivative (e.g., at 5x MIC) for 1-2 hours. Prepare a parallel control culture without the drug.
-
Removal of Drug: Remove the compound by centrifugation. Wash the cell pellet twice with fresh, pre-warmed MHB to eliminate any residual drug.
-
Regrowth: Resuspend the washed pellets in fresh, pre-warmed MHB and incubate with shaking.
-
Monitoring: Monitor bacterial growth in both the test and control cultures by measuring CFU/mL or OD at regular intervals.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the untreated control culture.[27]
Phase 3: Mechanism of Action and Safety Profiling
For lead candidates, understanding the mechanism of action and assessing preliminary safety are critical next steps.
Mechanism of Action: DNA Gyrase Inhibition Assay
Since quinolones classically target DNA gyrase, a direct enzymatic assay is the gold standard for confirming this mechanism.[1]
Principle: The assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA in the presence of ATP. An effective quinolone inhibitor will prevent this supercoiling. The different DNA topoisomers (relaxed vs. supercoiled) are then separated by agarose gel electrophoresis.[2][28]
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine), 1 mM ATP, and ~0.5 µg of relaxed plasmid DNA (e.g., pBR322).[2]
-
Add Inhibitor: Add varying concentrations of the test quinolone derivative. Include a positive control (e.g., ciprofloxacin) and a no-drug negative control.
-
Initiate Reaction: Add a defined amount of DNA gyrase enzyme to initiate the reaction.[28]
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS/proteinase K followed by loading dye).
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the negative control.
Cellular Integrity: Membrane Permeability Assay
While not the primary target of quinolones, assessing off-target effects like membrane damage is important. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method for evaluating outer membrane permeability in Gram-negative bacteria.[29][30]
Principle: NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.[29][31]
Protocol: NPN Uptake Assay
-
Cell Preparation: Grow Gram-negative bacteria to mid-log phase, then wash and resuspend the cells in a buffer like 5 mM HEPES (pH 7.2).[30][31]
-
Assay Setup: In a black 96-well plate, add the bacterial suspension.
-
Add Probe: Add NPN to a final concentration of 10 µM.[31]
-
Add Compound: Add the quinolone derivative at various concentrations. Include a positive control known to disrupt membranes (e.g., polymyxin B).
-
Measure Fluorescence: Immediately measure fluorescence over time using a plate reader with excitation at ~350 nm and emission at ~420 nm.[31] An increase in fluorescence intensity indicates outer membrane permeabilization.
Safety Profile: Cytotoxicity Assay
A crucial step in drug development is to ensure that the compound is selective for bacterial cells over mammalian cells. The MTT assay is a standard colorimetric method to assess cell viability.[32]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) mammalian cells to form a purple formazan product.[33] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the quinolone derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours in a humidified CO₂ incubator at 37°C.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[34]
-
Read Absorbance: Measure the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
Conclusion
The suite of protocols described in this application note provides a robust framework for the systematic evaluation of novel quinolone derivatives. By progressing from fundamental MIC/MBC determination to dynamic assays like time-kill and anti-biofilm studies, and finally to mechanistic and safety profiling, researchers can build a comprehensive data package. This structured approach facilitates the identification of lead candidates with potent and multifaceted antimicrobial activity and a favorable preliminary safety profile, paving the way for further preclinical development.
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How to assess bacterial permeability? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
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Bacterial Membrane Permeability Assay. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
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Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG Labtech. Retrieved January 16, 2026, from [Link]
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The post-antibiotic effect. (1995). PubMed. Retrieved January 16, 2026, from [Link]
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Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. (1991). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 16, 2026, from [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]
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Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved January 16, 2026, from [Link]
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A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations. (1995). PubMed. Retrieved January 16, 2026, from [Link]
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Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 16, 2026, from [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols: Characterizing 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in Kinase Inhibition Assays
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] This document provides a comprehensive technical guide for the characterization of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7), a novel quinoline derivative, using in vitro kinase inhibition assays.[3] As specific biological data for this compound is not yet publicly available, this guide presents a strategic framework for its initial evaluation, from primary screening and IC₅₀ determination to selectivity profiling.[4] We detail the principles behind modern luminescence-based kinase assays, provide step-by-step protocols, and explain the rationale for key experimental design choices and data analysis, empowering researchers to effectively assess the potential of this and other novel compounds as kinase inhibitors.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[5][6] The dysregulation of kinase activity is a hallmark of many diseases, driving uncontrolled cell proliferation and survival.[2] Consequently, the development of small molecule kinase inhibitors is a primary focus of drug discovery.[7]
The quinoline core is a recurring motif in a multitude of FDA-approved kinase inhibitors, highlighting its value as a pharmacophore.[1] Its rigid, aromatic structure provides an excellent foundation for designing compounds that can fit into the ATP-binding pocket of kinases.[6] Derivatives of the closely related 4-hydroxyquinoline and 4-aminoquinazoline structures have been extensively explored as potent inhibitors of kinases like EGFR, VEGFR, and PI3K.[8][9]
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a derivative of this promising class.[3] Its 4-hydroxyquinoline core suggests potential kinase-directed activity, while the bromine atom at the 3-position offers a valuable synthetic handle for future structure-activity relationship (SAR) studies via cross-coupling reactions.[3] This guide provides the necessary protocols to perform the initial, critical evaluation of its inhibitory potential against the human kinome.
Compound Profile: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
| Property | Value | Source |
| CAS Number | 1204811-69-7 | |
| Molecular Formula | C₁₁H₁₀BrNO | [3] |
| Molecular Weight | 252.11 g/mol | [3] |
| Appearance | Solid | |
| Structure | See Figure 1 |
Figure 1: Chemical structure of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Principles of In Vitro Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate.[10] The effect of an inhibitor is quantified by the reduction in this activity. Modern assays are typically homogeneous (all-in-one-well), high-throughput, and non-radioactive.[11]
Assay Technology Selection
-
Luminescence-Based Assays: These are the industry standard for high-throughput screening (HTS) due to their high sensitivity, wide dynamic range, and simple "add-and-read" format.[11][12]
-
ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light. Therefore, high kinase activity results in low luminescence, and potent inhibition leads to a high luminescent signal.[13][14] This inverse relationship is a key characteristic.[15]
-
ADP Production (e.g., ADP-Glo™): Measures the amount of ADP produced by the kinase reaction. In a two-step process, remaining ATP is first depleted, then the ADP is converted back to ATP, which is subsequently detected by luciferase.[16] This results in a direct correlation: high kinase activity produces a high luminescent signal, which is reduced by an effective inhibitor.[5][16] This format is often more sensitive, especially when ATP concentrations are high or substrate turnover is low.[15]
-
-
Fluorescence-Based Assays: These methods offer alternatives to luminescence and include techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17][18][19] They often rely on specific antibodies or labeled substrates to detect phosphorylation.[19]
For the initial characterization of a novel compound, the ADP-Glo™ assay is an excellent choice due to its robustness, sensitivity, and direct signal-to-activity relationship.
The Kinase Reaction
A typical in vitro kinase reaction involves incubating the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a buffered solution.
Assay Validation: The Z'-Factor
Before screening any compounds, the quality and robustness of the assay must be confirmed. The Z'-factor is a statistical parameter that quantifies the separation between the positive control (no inhibition) and negative control (full inhibition), taking into account the signal variability. [20][21] The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., DMSO vehicle, 0% inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., no enzyme or a pan-kinase inhibitor like Staurosporine, 100% inhibition).
Interpretation: [21]* Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A good, acceptable assay.
-
Z' < 0: The assay is not suitable for screening.
An assay with a Z'-factor ≥ 0.5 is considered validated and reliable. [22]
Potency Determination: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce kinase activity by 50%. [23]It is the primary measure of a compound's potency and is determined by testing a range of inhibitor concentrations (a dose-response curve). [5][7]It is crucial to understand that the IC₅₀ value is dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors. [24][25]Therefore, consistency in experimental setup is paramount for comparing different compounds.
Detailed Experimental Protocols
The following protocols are based on the widely used ADP-Glo™ Kinase Assay technology.
Protocol 1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol describes a method for generating a 10-point dose-response curve to determine the IC₅₀ value of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline against a specific kinase.
Materials:
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Purified active kinase and corresponding peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar) [5][26]* White, opaque, flat-bottom 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in 100% DMSO. b. Perform a serial dilution in DMSO to create source concentrations for the dose-response curve (e.g., from 10 mM down to 0.5 µM). This will be further diluted in the assay.
-
Kinase Reaction Setup (2.5 µL total volume): a. In a 384-well plate, add 25 nL of the serially diluted compound or DMSO vehicle control to the appropriate wells. b. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. Add 1.25 µL to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. [16] d. Prepare a 2X ATP solution in Kinase Assay Buffer. e. Initiate the kinase reaction by adding 1.25 µL of the 2X ATP solution to each well. f. Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds). g. Incubate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined empirically.
-
ADP Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. Add 2.5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. [26] c. Incubate for 40 minutes at room temperature. d. Add 5 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. [26] e. Incubate for 30 minutes at room temperature.
-
Data Acquisition: a. Measure the luminescence of each well using a plate reader with a 0.5-1 second integration time.
Protocol 2: Data Analysis and IC₅₀ Curve Fitting
-
Data Normalization: a. Average the raw luminescence values (RLU) for your controls.
- 0% Inhibition Control (High Signal): Wells with kinase and DMSO vehicle.
- 100% Inhibition Control (Low Signal): Wells without kinase (or with a potent control inhibitor). b. Normalize your data to percent inhibition using the following formula: % Inhibition = 100 * [ 1 - ( (RLUsample - RLU100%) / (RLU0% - RLU100%) ) ]
-
Curve Fitting: a. Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. b. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) model. [5]This is a standard function in software like GraphPad Prism. c. The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through 50% inhibition.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example IC₅₀ Profile for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
This table illustrates how to present the results after screening against a hypothetical panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control. [5]
| Kinase Target | 3-Bromo-6,7-dimethyl-4-hydroxyquinoline IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
|---|---|---|
| Kinase A | 25 | 8 |
| Kinase B | 1,500 | 15 |
| Kinase C | 85 | 5 |
| Kinase D | >10,000 | 20 |
| Kinase E | 350 | 12 |
Interpretation:
-
Potency: In this hypothetical example, the compound shows the highest potency against Kinase A (IC₅₀ = 25 nM) and Kinase C (IC₅₀ = 85 nM).
-
Selectivity: The compound is highly selective for Kinase A over Kinase B (>60-fold) and Kinase D (>400-fold). A selectivity profile is crucial for understanding potential on-target efficacy versus off-target side effects. [24][27]A compound with at least a 10-fold selectivity window between the primary target and other kinases is often desired. [23]
Conclusion
This guide provides a robust framework for the initial biochemical characterization of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as a potential kinase inhibitor. By following a systematic workflow of assay validation, primary screening, and dose-response analysis, researchers can reliably determine the compound's potency and selectivity profile. The detailed protocols for a luminescence-based assay offer a sensitive and high-throughput method to generate the critical data needed to advance this and other novel quinoline derivatives in the drug discovery pipeline. Subsequent studies may include mechanism of action experiments to determine ATP-competitiveness and cellular assays to confirm on-target activity in a biological context.
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Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
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Ilari, A., et al. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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Das, D., & Yudin, A. K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the 3-Bromo Position of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Strategic Importance of C3 Functionalization
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence stems from its versatile biological activity and unique photophysical properties. The strategic derivatization of the quinoline ring is a key focus in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile to enhance efficacy and selectivity.[2]
Among the various positions on the quinoline ring, the C3 position presents a particularly valuable site for modification. Functionalization at this locus can significantly influence the molecule's interaction with biological targets. However, direct C-H functionalization at the C3 position can be challenging due to the electronic properties of the quinoline ring, which often favor reactions at other positions.[3] The use of 3-bromoquinoline as a synthetic intermediate provides a reliable and versatile platform for introducing a wide array of functional groups with high regioselectivity through transition-metal-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the most effective and widely employed techniques for the functionalization of the 3-bromo position of quinolines. We will delve into the mechanistic underpinnings of these reactions, providing insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of 3-bromoquinoline. These methods offer a broad substrate scope, high functional group tolerance, and generally proceed under mild reaction conditions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between 3-bromoquinoline and a wide range of organoboron reagents, such as boronic acids and their esters.[2][4] This reaction is a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl-substituted quinolines.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical to stabilize the palladium catalyst and facilitate these elementary steps. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.[5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [2][6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or [Pd(dppf)Cl₂] (2-5 mol%)), and a base (e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 75-90 |
| [Pd(dppf)Cl₂] | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 8-16 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-80 | 6-12 | 85-98 |
Yields are representative and can vary depending on the specific boronic acid and reaction conditions.
B. Heck Reaction: Vinylation of the C3 Position
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between 3-bromoquinoline and various alkenes, leading to the synthesis of 3-vinylquinolines.[3][7] These products are valuable intermediates for further transformations.
Mechanistic Insights:
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of 3-bromoquinoline to a Pd(0) complex, followed by migratory insertion of the alkene into the quinolyl-palladium bond. A subsequent β-hydride elimination step releases the vinylated quinoline product and a palladium-hydride species. The base is required to regenerate the active Pd(0) catalyst.[8] The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.
Diagram: Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction of 3-Bromoquinoline [3][9]
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 3-bromoquinoline (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or P(o-tolyl)₃), and a base (e.g., NEt₃ or K₂CO₃ (1.5-2.0 equiv)).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product is purified by column chromatography.
Comparative Data for the Heck Reaction of 3-Bromoquinoline
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 120 | 12-24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 8-16 | 75-90 |
| Ethyl crotonate | Pd EnCat® 40 | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
Yields are representative and can vary depending on the specific alkene and reaction conditions.
C. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to 3-alkynylquinolines by reacting 3-bromoquinoline with a terminal alkyne.[10][11] This reaction is of great importance for the synthesis of conjugated systems and as a precursor for further transformations.
Mechanistic Insights:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then participates in the transmetalation step with the palladium complex.[12] The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide formed.
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Bromoquinoline [13][14]
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (1-5 mol%)), a copper(I) co-catalyst (e.g., CuI (1-5 mol%)), and a phosphine ligand if necessary (e.g., PPh₃).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv), 3-bromoquinoline (1.0 equiv), and a base (e.g., NEt₃ or diisopropylamine (2.0-3.0 equiv)).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Comparative Data for Sonogashira Coupling of 3-Bromoquinoline
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT-50 | 6-12 | 80-95 |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 60 | 8-16 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | NEt₃ | Toluene | 50 | 12-24 | 70-85 |
Yields are representative and can vary depending on the specific alkyne and reaction conditions.
D. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoquinolines from 3-bromoquinoline and a variety of amines.[1][15]
Mechanistic Insights:
The catalytic cycle involves the oxidative addition of 3-bromoquinoline to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the 3-aminoquinoline product and regenerates the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the reaction.[17]
Diagram: Ligand Influence in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromoquinoline [1][18]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a bulky phosphine ligand (e.g., XPhos or RuPhos (2-4 mol%)), and a strong base (e.g., NaOt-Bu or K₃PO₄ (1.4-2.0 equiv)).
-
Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Comparative Data for Buchwald-Hartwig Amination of 3-Bromoquinoline
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16-24 | 80-90 |
| Benzylamine | G3-XPhos Precatalyst | LHMDS | THF | 80 | 8-16 | 88-98 |
Yields are representative and can vary depending on the specific amine and reaction conditions.
II. Cyanation Reactions: Introducing a Versatile Nitrile Group
The introduction of a nitrile group at the C3 position of quinoline opens up a vast array of synthetic possibilities, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amides, and amines.
Palladium-Catalyzed Cyanation with Potassium Ferrocyanide
A practical and less toxic alternative to traditional cyanation methods using cyanide salts is the palladium-catalyzed cyanation with potassium ferrocyanide (K₄[Fe(CN)₆]).[19]
Mechanistic Insights:
This reaction is believed to proceed through a standard palladium-catalyzed cross-coupling cycle. A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. The use of potassium ferrocyanide as the cyanide source, often in a biphasic solvent system, helps to maintain a low concentration of free cyanide in the organic phase, thus preserving the activity of the palladium catalyst.[20]
Experimental Protocol: General Procedure for Cyanation of 3-Bromoquinoline [19]
-
Reaction Setup: In a screw-cap vial, combine 3-bromoquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a ligand (e.g., dppf (2-4 mol%)), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O (0.5-1.0 equiv)).
-
Solvent Addition: Add a solvent system such as N,N-dimethylacetamide (DMAC) or a mixture of dioxane and water.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100-140 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Representative Reaction Conditions for Cyanation
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd/C / dppf | Zn(CN)₂ | DMAC | 110 | 12-24 | 80-95 |
| Pd₂(dba)₃ / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 120 | 16-24 | 75-90 |
Yields are representative and can vary depending on the specific conditions.
Conclusion
The functionalization of the 3-bromo position of quinolines via transition-metal-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of quinoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, along with modern cyanation methods, provide reliable and efficient pathways to introduce carbon- and nitrogen-based substituents with high regioselectivity. A thorough understanding of the reaction mechanisms and the judicious choice of catalysts, ligands, bases, and solvents are paramount to achieving high yields and purity. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in their efforts to synthesize novel quinoline-based compounds for applications in drug discovery and materials science.
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RSC Publishing. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
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National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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RSC Publishing. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
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Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]
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National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. [Link]
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RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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National Institutes of Health. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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ResearchGate. (2021). Scope of (hetero)aryl alkynes. Conditions: 3‐bromoquinoline (0.5 mmol,.... [Link]
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National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
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Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (2022). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a]. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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-
ResearchGate. (2005). The Heck reaction: Mechanistic insights and novel ligands. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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National Institutes of Health. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]
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ACS Publications. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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ResearchGate. (2019). The Sonogashira cross coupling reactions of 3 with terminal alkynes. [Link]
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Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Application Notes and Protocols for Assessing Cell Viability with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
A Guide for Researchers in Drug Discovery and Development
Introduction: The Quinoline Scaffold in Biological Research
Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1] These compounds have demonstrated significant potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2] The versatile nature of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The subject of this guide, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7), is a member of this important class of molecules.[3][4] While specific biological activities of this particular derivative are not extensively documented in peer-reviewed literature, its structural motifs suggest potential for biological investigation. The presence of a bromine atom offers a site for further chemical elaboration, and the 4-hydroxyquinoline core is a known pharmacophore in many bioactive compounds.[4]
This document serves as a comprehensive technical guide for researchers, providing a detailed protocol for evaluating the cytotoxic and antiproliferative effects of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline using a standard cell viability assay. The methodologies outlined herein are based on established principles for testing novel chemical entities and can be adapted for various cell-based screening campaigns.
Principle of the MTT Cell Viability Assay
To assess the effect of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[5][6] This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells. This formazan can be solubilized and the color intensity quantified using a spectrophotometer, typically at a wavelength of 570 nm.[6]
Experimental Workflow for Cell Viability Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound using the MTT assay.
Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
This protocol provides a step-by-step guide for determining the cytotoxic effects of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline on a selected cancer cell line.
Materials and Reagents:
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline[3]
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin).
-
Negative Control: Untreated cells (medium only).
-
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay and Absorbance Measurement:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.[5]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
The percent viability for each treatment concentration is calculated relative to the vehicle control using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Recommended Starting Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize based on cell line proliferation rate. |
| Compound Concentration Range | 0.1 µM - 100 µM | A broad range is recommended for initial screening. |
| Incubation Time | 48 - 72 hours | Dependent on the cell line and experimental goals. |
| DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced toxicity.[5] |
| MTT Incubation Time | 2 - 4 hours | Ensure sufficient formazan crystal formation.[5] |
Potential Mechanism of Action of Quinoline Derivatives
While the precise mechanism of action for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is yet to be elucidated, many quinoline derivatives exert their cytotoxic effects through various mechanisms. Some have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[7] Others may target signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[8] The following diagram illustrates a possible mechanism of action where a quinoline derivative inhibits a key signaling kinase.
Caption: A hypothetical mechanism of action for a quinoline-based inhibitor.
Conclusion and Future Directions
The protocol detailed in this application note provides a solid foundation for the initial cytotoxic evaluation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. It is crucial to remember that this is a generalized protocol, and optimization for specific cell lines and experimental conditions is highly recommended. Should this compound exhibit significant cytotoxic activity, further studies to elucidate its mechanism of action, such as cell cycle analysis, apoptosis assays, and specific kinase inhibition assays, would be warranted. The rich chemical landscape of quinoline derivatives continues to be a promising area for the discovery of novel therapeutic agents.[1]
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A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]
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Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available at: [Link]
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Mohasin, M., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. Available at: [Link]
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Pérez-Villanueva, J., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 27(18), 115049. Available at: [Link]
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Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available at: [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
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3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO). PubChemLite. Available at: [Link]
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3-Bromo-6,7-dimethylquinolin-4-amine. PubChem. Available at: [Link]
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Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15632. Available at: [Link]
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AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. PubChem. Available at: [Link]
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3-BROMO-6,7-DIMETHYL-4-HYDROXYQUINOLINE. International Laboratory USA. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
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apoptosis detection in cells treated with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
An In-Depth Guide to the Detection and Characterization of Apoptosis Induced by 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Authored by a Senior Application Scientist
Introduction: The Quest to Modulate Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1][2] Unlike necrosis, which is a chaotic response to acute injury, apoptosis is a highly regulated and orderly process orchestrated by a family of cysteine proteases known as caspases.[3] The dysregulation of this pathway is a hallmark of many diseases, including cancer, where a failure to undergo apoptosis contributes to tumor growth and therapeutic resistance.[3]
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[4][5] Many of these compounds exert their effects by inducing apoptosis through various signaling pathways.[3][6] 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a novel quinoline derivative whose biological activities are under investigation. This guide provides a comprehensive framework for researchers to rigorously characterize its potential to induce apoptosis. We will move beyond simple viability assays to provide a multi-parametric strategy, ensuring that the observed cell death is indeed apoptotic and offering insights into the underlying molecular mechanisms.
Hypothesized Mechanism of Action: A Quinoline Derivative's Potential Path to Apoptosis
While the specific molecular targets of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline are yet to be elucidated, we can hypothesize its mechanism based on the known actions of other quinoline derivatives.[3][4] These compounds often trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases, such as Caspase-3.[3][7]
The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members (e.g., Bax, Bak) can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This event triggers the formation of the apoptosome and activation of the initiator caspase, Caspase-9, which in turn activates Caspase-3.[3][8] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of Caspase-8, which can also activate Caspase-3.[7]
The following diagram illustrates a plausible, albeit hypothetical, signaling cascade that may be initiated by 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
A Multi-Assay Strategy for Comprehensive Apoptosis Detection
Confirming apoptosis requires more than a single endpoint. A robust, self-validating approach uses a combination of assays that detect different hallmarks of the process, from early membrane changes to late-stage DNA fragmentation.[1][9] This strategy allows for a clear distinction between apoptosis and necrosis and provides a kinetic understanding of the cell death process.
| Assay | Principle | Stage of Apoptosis Detected |
| Annexin V / Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine (PS) on the cell membrane.[10] | Early (Annexin V+/PI-) to Late (Annexin V+/PI+) |
| TUNEL Assay | Labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[11][12] | Late |
| Caspase Activity Assays | Measures the enzymatic activity of key executioner caspases like Caspase-3 and -7.[13] | Mid-to-Late |
| Western Blotting | Detects changes in the levels and cleavage of specific apoptosis-related proteins (e.g., Caspases, PARP, Bcl-2 family).[7] | Mid-to-Late |
Experimental Protocols
Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for quantifying early and late apoptotic cells. Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Thus, it can differentiate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[14]
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline for desired time points. Include a vehicle-only control and a positive control (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium. For suspension cells, simply collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) staining solution.[14][16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14][15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a gold-standard method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[12] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[17]
Protocol (for cells on coverslips):
-
Sample Preparation: Grow and treat cells on sterile glass coverslips. Include positive (pre-treat with DNase I) and negative (no TdT enzyme) controls.[18]
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[11]
-
Permeabilization: Rinse thoroughly with PBS. Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus.[11]
-
TdT Labeling Reaction: Wash again with PBS. Add the prepared TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the coverslips.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[11]
-
Detection: Stop the reaction and wash the cells. If using an indirect detection method (e.g., biotin-labeled dUTPs), incubate with a detection reagent like a fluorophore-conjugated streptavidin.
-
Counterstaining and Analysis: Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.[2] Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are the primary executioner caspases. Their activation is a pivotal point in the apoptotic cascade. This assay uses a specific tetrapeptide substrate (DEVD) conjugated to a fluorophore or a luminogenic molecule.[13][19] When cleaved by active Caspase-3/7 in the cell lysate, a quantifiable signal is produced.
Protocol (using a luminescent "add-mix-measure" kit, e.g., Promega Caspase-Glo® 3/7):
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence readings. Treat with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The signal is proportional to the amount of active Caspase-3/7.
Western Blotting for Apoptosis Markers
Western blotting provides a semi-quantitative analysis of specific proteins involved in apoptosis.[7] It is invaluable for confirming the cleavage (and thus activation) of caspases and their substrates, like PARP, and for examining changes in the expression of Bcl-2 family proteins.[21]
Protocol:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C. Key targets include:
-
Cleaved Caspase-3: To confirm executioner caspase activation.
-
Cleaved PARP: A key substrate of Caspase-3; cleavage is a definitive marker of apoptosis.[21]
-
Bcl-2 and Bax: To assess the ratio of anti- to pro-apoptotic proteins.
-
Loading Control: (e.g., β-actin or GAPDH) to ensure equal loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.
Data Interpretation and Validation
Interpreting apoptosis data requires careful consideration of the controls and the integration of results from multiple assays.
| Treatment Condition | Annexin V / PI | TUNEL | Caspase-3/7 Activity | Western Blot (Cleaved PARP) | Conclusion |
| Vehicle Control | >95% Live (Ann V-/PI-) | <5% Positive | Baseline | No Band | Healthy Cells |
| Positive Control (e.g., Staurosporine) | Increased Ann V+/PI- and Ann V+/PI+ | >50% Positive | High Activity | Strong Band | Apoptosis Induced |
| Compound (Effective Dose) | Increased Ann V+/PI- and Ann V+/PI+ | Increased % Positive | Increased Activity | Clear Band | Compound Induces Apoptosis |
| Compound (High/Toxic Dose) | High Ann V+/PI+; Low Ann V+/PI- | Variable | Variable | May be present | Potential Necrosis/Late Apoptosis |
Troubleshooting Common Issues:
-
High Necrosis (PI+) without Early Apoptosis (Annexin V+/PI-): The compound concentration may be too high, or the treatment time too long, causing rapid cell death. Consider a dose-response or time-course experiment.[22]
-
No Caspase Activation but Positive Annexin V: The cell death may be caspase-independent, or the peak of caspase activity was missed. A time-course experiment is recommended.
-
TUNEL Positive in Necrotic Cells: Necrosis can also cause some DNA damage. Always correlate TUNEL results with morphological changes and other apoptotic markers.[12]
Summary and Outlook
This guide provides a robust, multi-faceted strategy for characterizing the apoptotic potential of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. By combining flow cytometry for membrane changes, fluorescence assays for DNA fragmentation and enzyme activity, and western blotting for specific protein markers, researchers can build a compelling, self-validating case for the compound's mechanism of action. This comprehensive approach is critical for advancing novel compounds like this quinoline derivative from initial screening to potential therapeutic development.
References
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol Source: BenchSci URL: [Link]
-
Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
-
Title: Caspase Activity Assay Source: Creative Bioarray URL: [Link]
-
Title: Caspase Protocols in Mice - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Apoptosis Protocols Source: University of South Florida URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results Source: YouTube URL: [Link]
-
Title: PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models Source: MDPI URL: [Link]
-
Title: Analysis of apoptosis by cytometry using TUNEL assay - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Apoptosis assays: western blots Source: YouTube URL: [Link]
-
Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]
-
Title: Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Source: Semantic Scholar URL: [Link]
-
Title: Apoptosis Analysis by Flow Cytometry Source: Bio-Rad Antibodies URL: [Link]
-
Title: 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells Source: PubMed URL: [Link]
-
Title: Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design Source: Bentham Science Publishers URL: [Link]
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- 17. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for treating a wide array of diseases, including cancer, malaria, and bacterial infections.[1][3] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents at different positions of the ring system. The 6,7-dimethyl-4-hydroxyquinoline core, in particular, serves as a valuable starting point for the synthesis of novel compounds with potential applications in drug discovery, especially in the realm of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in the development of cancer.[3][4] The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.[3][4]
This guide provides detailed application notes and protocols for the synthesis of novel compounds from 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a key intermediate for the introduction of molecular diversity at the 3-position. We will explore three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Additionally, we will discuss the potential for C-H functionalization as an alternative strategy for derivatization.
The Challenge of the 4-Hydroxy Group: Protecting Group Strategies
The presence of a hydroxyl group at the 4-position of the quinoline ring introduces a potential complication in transition metal-catalyzed cross-coupling reactions. The acidic proton of the hydroxyl group can interfere with the catalytic cycle, leading to decreased yields or complete inhibition of the reaction. To circumvent this issue, the hydroxyl group can be temporarily masked with a protecting group.[5][6]
A common strategy is the use of a carbamate protecting group, which can be introduced by reacting the 4-hydroxyquinoline with a carbamoyl chloride.[5] This not only protects the hydroxyl group but can also serve as a directing group for subsequent functionalization at other positions.[5] Another option is the use of a tosyl protecting group, which has been shown to be stable under anhydrous Suzuki-Miyaura reaction conditions.[4] The choice of protecting group will depend on the specific reaction conditions and the desired final product.[6] It is also worth noting that in some cases, the reaction may proceed without protection, particularly with careful selection of the base and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Derivatives
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in medicinal chemistry.[7][8][9] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.[7][10][11] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][12]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[11] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate.[13]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.[13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (or its protected derivative) (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
Note: These are general conditions and may require optimization for specific substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[1][8][14] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery for the synthesis of anilines and other N-arylated compounds.[2][15]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of phosphine ligand is critical, with bulky, electron-rich ligands often being the most effective.[13][14] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and generate the active palladium-amido complex.[14][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to prevent side reactions.[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (or its protected derivative) (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
-
Purification: Purify the product by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-120 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 |
Note: These are general conditions and may require optimization for specific substrates.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][17] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.[18]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[9][17] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[17]
-
Copper-Free Variants: Concerns about the environmental impact and potential for homocoupling of the alkyne with copper catalysts have led to the development of copper-free Sonogashira protocols.[19] These methods often require a different choice of ligand and base.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (or its protected derivative) (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add the solvent (e.g., THF or DMF), the amine base (e.g., Et₃N), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
-
Purification: Purify the product by column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt - 50 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | rt |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | Toluene | 80 |
Note: These are general conditions and may require optimization for specific substrates.
Visualization: Sonogashira Coupling Catalytic Cycle
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Application Notes and Protocols for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in Drug Discovery
Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core is a recurring structural motif in a vast number of therapeutic agents, celebrated for its remarkable versatility and broad spectrum of biological activities.[1] From the historic antimalarial quinine to modern-day kinase inhibitors for cancer, the quinoline scaffold has consistently proven to be a fertile ground for drug discovery.[2] Its rigid, bicyclic aromatic structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. The 4-hydroxyquinoline subtype, in particular, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, analgesic, and cytotoxic activities.[3][4][5] This document provides a detailed technical guide on the potential applications of a specific, yet underexplored derivative: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline . While direct experimental data for this compound is limited, this guide will extrapolate from the extensive research on analogous structures to propose its utility in drug discovery and provide robust protocols for its synthesis and evaluation.
Rationale for Use: Strategic Importance of Substitution Patterns
The therapeutic potential of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline stems from the strategic placement of its substituents, each contributing to its potential as a drug discovery tool.[6]
-
The 4-Hydroxyquinoline Core: This fundamental unit is known to engage in hydrogen bonding and metal chelation, which are crucial for interacting with various enzymatic targets.[5]
-
The 3-Bromo Position: The bromine atom at the C3 position is a key synthetic handle.[7] It activates the molecule for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize lead compounds.
-
The 6,7-Dimethyl Groups: These methyl groups enhance the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. Furthermore, they can provide steric hindrance that may influence selectivity towards specific biological targets.
Proposed Therapeutic Applications and Mechanistic Insights
Based on the known biological activities of structurally similar quinoline derivatives, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a promising candidate for investigation in several therapeutic areas, most notably in oncology.
Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in the development of anticancer agents.[8][9][10] Numerous quinoline-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines.[11] The proposed mechanism of action for derivatives of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline could involve the inhibition of key signaling pathways implicated in cancer progression.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer activity for derivatives of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, targeting key nodes in pro-survival signaling pathways.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline and its derivatives.
Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
The synthesis of the title compound can be achieved through a multi-step process, likely involving a Gould-Jacobs reaction followed by bromination.[12][13]
Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Step-by-Step Protocol:
-
Condensation:
-
Combine equimolar amounts of 3,4-dimethylaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture at 100-120°C for 1-2 hours, removing the ethanol byproduct by distillation.
-
-
Thermal Cyclization:
-
Add the resulting intermediate adduct portion-wise to a preheated high-boiling solvent such as diphenyl ether at 240-250°C.
-
Maintain this temperature for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture and dilute with petroleum ether to precipitate the product, ethyl 6,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
Hydrolysis and Decarboxylation:
-
Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to induce decarboxylation and precipitate 6,7-dimethylquinolin-4(1H)-one.
-
-
Bromination:
-
Dissolve the 6,7-dimethylquinolin-4(1H)-one in a suitable solvent such as acetic acid.
-
Add an equimolar amount of a brominating agent (e.g., N-bromosuccinimide or bromine) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the product, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, by filtration and purify by recrystallization.
-
Table 1: Starting Materials and Reagents
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Starting Material |
| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Reagent |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| Hydrochloric Acid | HCl | 36.46 | Reagent |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the derivatization of the 3-bromo position to generate a library of compounds for SAR studies.
Workflow for Library Synthesis
Caption: Workflow for generating a chemical library via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
To a reaction vessel, add 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted derivative.
In Vitro Anticancer Activity Screening
MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Example Data for Anticancer Activity (Hypothetical)
| Compound | Target Cell Line | IC₅₀ (µM) |
| Doxorubicin (Control) | MCF-7 | 0.5 |
| 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | MCF-7 | > 50 |
| Derivative 1 (3-Phenyl) | MCF-7 | 15.2 |
| Derivative 2 (3-(4-pyridyl)) | MCF-7 | 8.7 |
Conclusion and Future Directions
3-Bromo-6,7-dimethyl-4-hydroxyquinoline represents a valuable, yet underexplored scaffold in drug discovery. Its strategic design incorporates a privileged 4-hydroxyquinoline core, lipophilic methyl groups, and a versatile bromine handle for synthetic elaboration. The protocols detailed herein provide a comprehensive roadmap for its synthesis, derivatization, and preliminary biological evaluation. Future research should focus on the generation of a diverse chemical library through various cross-coupling reactions and subsequent screening against a panel of cancer cell lines and other relevant biological targets. Further mechanistic studies, including kinase profiling and cell cycle analysis, will be crucial in elucidating the precise mode of action of any promising lead compounds derived from this versatile scaffold.
References
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC. (URL: [Link])
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])
-
4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (URL: [Link])
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: [Link])
-
3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO) - PubChem. (URL: [Link])
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. (URL: [Link])
-
3-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])
- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google P
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The insights provided herein are based on established chemical principles and field-proven strategies for quinoline synthesis and halogenation.
I. Overview of the Synthetic Pathway
The synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (a key intermediate in drug discovery) is typically achieved in two primary stages[1]:
-
Formation of the Quinolone Core: Construction of the 6,7-dimethyl-4-hydroxyquinoline scaffold via the Conrad-Limpach reaction. This involves the condensation of 3,4-dimethylaniline with a β-ketoester, like ethyl acetoacetate, followed by a high-temperature thermal cyclization.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the quinoline ring through electrophilic aromatic substitution.
Each stage presents unique challenges that can impact overall yield and purity. This guide will address these challenges systematically.
Caption: Overall synthetic workflow for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Part 1: Synthesis of 6,7-dimethyl-4-hydroxyquinoline (Conrad-Limpach Reaction)
Q1: My yield for the thermal cyclization step is extremely low (<30%). What are the primary causes and how can I improve it?
A1: This is a very common issue in the Conrad-Limpach synthesis, which hinges on a high-energy thermal cyclization step.[2][3] Several factors are critical for success:
-
Insufficient Temperature: The electrocyclic ring closure requires significant thermal energy, typically around 250°C.[2][3] If your reaction temperature is too low, the rate-determining annulation step will not proceed efficiently.
-
Inappropriate Solvent: The choice of solvent is arguably the most critical parameter.[4] Early attempts without a solvent gave very moderate yields.[3] The solvent must be inert and have a sufficiently high boiling point to reach the required temperature.
-
Side Reaction (Knorr Synthesis): At lower temperatures (around 140°C), the aniline can attack the ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate, upon acid-catalyzed cyclization, forms the isomeric 2-hydroxyquinoline, a common impurity known as the Knorr product.[3][5]
Table 1: Troubleshooting Low Cyclization Yield
| Potential Cause | Underlying Science | Recommended Solution |
| Low Reaction Temp. | The electrocyclic ring closure has a high activation energy barrier.[3][4] | Ensure the reaction medium reaches and is maintained at ~250°C. Use a high-temperature thermometer and ensure even heating. |
| Incorrect Solvent | The solvent must facilitate heat transfer and remain inert at high temperatures. Solvents with lower boiling points will prevent the reaction from reaching the necessary temperature.[4] | Use a high-boiling point, inert solvent. Dowtherm A, diphenyl ether, or mineral oil are classic choices.[3][4] Studies have also shown that yields generally increase with higher-boiling solvents, with 2,6-di-tert-butylphenol being a surprisingly effective and less expensive option.[4][6] |
| Knorr Pathway Competing | The reaction is kinetically vs. thermodynamically controlled. The desired 4-hydroxyquinoline is the kinetic product at room temperature condensation, followed by high-temp cyclization. The 2-hydroxyquinoline (Knorr product) is favored if the initial condensation is run at higher temperatures (~140°C).[3] | Ensure the initial condensation of 3,4-dimethylaniline and ethyl acetoacetate is performed at or near room temperature to form the enamine intermediate before proceeding to the high-temperature cyclization.[3] |
| Incomplete Reaction | The reaction may require more time to reach completion, even at the correct temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If starting material persists, consider extending the reaction time. |
Q2: I'm seeing multiple spots on my TLC plate after the cyclization reaction, suggesting isomer formation. How do I confirm this and favor the desired 4-hydroxyquinoline?
A2: The most likely isomer is the 2-hydroxyquinoline derivative from the competing Knorr synthesis.[3][5] To control this, temperature management during the initial condensation is key.
-
Favoring the Conrad-Limpach Pathway (4-hydroxy product): The initial reaction between the aniline and the β-ketoester should be run at room temperature. This favors the attack of the aniline's nitrogen atom on the highly reactive keto group, forming the β-aminoacrylate (enamine), which is the precursor to the 4-hydroxyquinoline.[3]
-
Avoiding the Knorr Pathway (2-hydroxy product): If the initial condensation is heated (e.g., >100°C), the aniline can attack the less reactive ester group. This forms a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.[3][8]
Confirmation: The isomers can be distinguished using standard analytical techniques. In ¹H NMR spectroscopy, the chemical shifts of the protons on the quinoline core will differ significantly. Purification can be achieved via column chromatography on silica gel.
Caption: Competing Conrad-Limpach and Knorr synthesis pathways.
Part 2: Bromination of 6,7-dimethyl-4-hydroxyquinoline
Q3: My bromination reaction is giving a low yield of the 3-bromo product and multiple other spots on TLC. What's going wrong?
A3: Low yields and multiple products in electrophilic bromination of activated rings like 4-hydroxyquinolines are often due to over-bromination or incorrect reaction conditions. The hydroxyl group at C4 is a strong activating group, making the ring highly susceptible to electrophilic attack.
-
Over-bromination: The high reactivity can lead to the formation of di- or even tri-brominated products. The initial 3-bromo product is still an activated ring and can react further.
-
Incorrect Brominating Agent: The choice and stoichiometry of the brominating agent are crucial. Highly reactive sources like elemental bromine (Br₂) can be difficult to control. N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[9]
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and selectivity. Running the reaction at low temperatures (e.g., 0°C to room temperature) can help moderate the reactivity and improve selectivity for the mono-brominated product.[10]
Table 2: Troubleshooting Bromination Issues
| Potential Cause | Underlying Science | Recommended Solution |
| Over-bromination | The 4-hydroxyquinoline ring is highly activated, making it prone to multiple substitutions.[10] | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Add the agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC. |
| Harsh Reagents | Elemental bromine (Br₂) is highly reactive and can lead to side reactions and over-bromination.[11] | Use a milder brominating agent like N-Bromosuccinimide (NBS).[9] NBS often provides better control and higher yields of the mono-brominated product. |
| High Reaction Temp. | Higher temperatures increase the reaction rate, which can decrease selectivity and favor the formation of multiple products. | Perform the reaction at a reduced temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[10] This helps to control the exothermic nature of the reaction. |
| Incorrect Solvent | The solvent can affect the solubility of reagents and the reactivity of the brominating species. | Acetonitrile, dichloromethane, or acetic acid are commonly used solvents for bromination.[9][10][12] The choice may require empirical optimization for your specific substrate. |
Q4: How can I be sure the bromine has added to the C3 position and not elsewhere on the ring?
A4: The regioselectivity of the bromination is directed by the existing substituents. The powerful electron-donating hydroxyl group at C4 directs electrophilic substitution primarily to the C3 position. The methyl groups at C6 and C7 also activate the benzene portion of the ring, but the C3 position on the pyridine ring is electronically and sterically favored for the first substitution.
Confirmation of Regiochemistry:
-
¹H NMR Spectroscopy: This is the most definitive method. The proton at C3 in the starting material will be absent in the product spectrum. You will observe characteristic shifts and coupling patterns for the remaining aromatic protons (H2, H5, H8).
-
¹³C NMR Spectroscopy: The carbon at C3 will show a significant downfield shift upon bromination due to the electronegativity of the bromine atom.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can confirm spatial proximity between protons, helping to unambiguously assign the structure.
III. Recommended Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar quinoline derivatives.[3][10][13][14]
Protocol 1: Synthesis of 6,7-dimethyl-4-hydroxyquinoline
-
Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the enamine intermediate by TLC.
-
Cyclization: To a separate flask containing a high-boiling solvent (e.g., diphenyl ether or Dowtherm A), preheated to 250°C, add the crude enamine mixture from step 1 dropwise or in small portions over 30-60 minutes.
-
Work-up: Maintain the temperature at 250°C for an additional 30 minutes after the addition is complete. Allow the mixture to cool to below 100°C. Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
Dissolution: Dissolve 6,7-dimethyl-4-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or acetonitrile) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Bromination: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled quinoline solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If no solid forms, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Drugfuture.com. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Wikipedia. (2023). Knorr quinoline synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [Link]
-
CoLab. (2010). Knorr Quinoline Synthesis. Retrieved from
-
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-6,7-dimethyl-4-hydroxyquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. Retrieved from
-
YouTube. (2024). Knorr - quinoline synthesis with mechanism (synthesis of quinoline part -4 ). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]
-
Reddit. (2024). Bromination Help. Retrieved from [Link]
-
YouTube. (2025). Electrophilic Substitution in Heterocycles is EASY!. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Quinoline Synthesis [drugfuture.com]
- 9. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Brominated Quinolines
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the complexities of brominated quinoline synthesis. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their synthesis can present significant challenges. This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise during the synthesis of brominated quinolines.
Controlling Regioselectivity
Question 1: My direct bromination of quinoline is yielding an inseparable mixture of 5- and 8-bromoquinolines. How can I achieve better regioselectivity?
Answer: This is a classic problem in quinoline chemistry. Under typical electrophilic aromatic substitution conditions in strong acid, the quinoline nitrogen is protonated. This deactivates the pyridine ring, directing the electrophile (bromine) to the carbocyclic (benzene) ring, primarily at the 5- and 8-positions.[1][2]
To gain control over regioselectivity, consider the following strategies:
-
High-Temperature, Gas-Phase Bromination: This method can favor the formation of 3-bromoquinoline, avoiding the typical 5- and 8-substitution pattern seen in solution-phase reactions.[1]
-
Strategic Synthesis from Precursors: Instead of direct bromination of the parent quinoline, building the quinoline ring with the bromine atom already in place offers superior control. For instance, the Skraup synthesis using o-bromoaniline can be employed to produce 8-bromoquinoline.[3]
-
Use of Strong Acid Media: The choice and concentration of the strong acid can influence the isomer ratio. Bromination in concentrated sulfuric acid or trifluoromethanesulfonic acid with reagents like N-Bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI) has been shown to offer some level of regioselectivity, although mixtures can still be an issue.[4][5]
Question 2: I need to synthesize 3-bromoquinoline, but direct bromination isn't working. What are the most reliable methods?
Answer: The 3-position of the quinoline ring is not readily brominated via direct electrophilic substitution.[6] Fortunately, several robust methods have been developed to achieve this specific regiochemistry:
-
Sandmeyer Reaction of 3-Aminoquinoline: This is a classical and reliable approach. 3-Aminoquinoline is first converted to its corresponding diazonium salt, which is then treated with a copper(I) bromide source to yield 3-bromoquinoline.[1]
-
Formal [4+2] Cycloaddition: A modern and highly regioselective method involves the reaction of an N-aryliminium ion (generated in situ from an arylmethyl azide) with a 1-bromoalkyne.[6][7] This acid-promoted reaction builds the 3-bromoquinoline skeleton with excellent control.
-
Electrophilic Cyclization of N-(2-alkynyl)anilines: This strategy involves the cyclization of an aniline precursor already containing an alkyne group. Treatment with an electrophilic bromine source, such as molecular bromine, initiates a 6-endo-dig cyclization to form the 3-bromoquinoline.[6][8]
Troubleshooting Workflow: Achieving 3-Bromination
Caption: A general workflow for the purification of brominated quinolines.
References
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives - Benchchem.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide - Benchchem.
- 8-Bromoquinoline synthesis - ChemicalBook.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications.
- 2-Bromoquinoline synthesis - ChemicalBook.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- avoiding drastic conditions for the bromination of quinoline derivatives - Benchchem.
-
Reactions of Quinoline - YouTube. Available at: [Link]
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions for overcoming solubility hurdles encountered with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in various assay formats. As a Senior Application Scientist, I understand that inconsistent data due to poor solubility can be a significant roadblock. This resource is structured to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common initial challenges researchers face when working with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Q1: My initial attempts to dissolve 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in aqueous buffers for my assay have failed. What is the most likely reason?
A1: The limited aqueous solubility of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is primarily due to its chemical structure. The quinoline core is largely hydrophobic, and while the 4-hydroxy group can participate in hydrogen bonding, the molecule as a whole has low polarity.[1] Quinoline and its derivatives are weak bases, meaning their solubility is highly dependent on pH.[2][3][4][5] At neutral or basic pH, the molecule is uncharged and less likely to interact favorably with water.
Q2: I'm using DMSO as a primary solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crash out"?
A2: This is a classic challenge with many poorly soluble compounds.[6][7] DMSO is a powerful organic solvent that can dissolve many nonpolar compounds.[8] However, when the DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local concentration of the organic solvent around your compound drops dramatically.[9] If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.[7][10] The key is to ensure the final concentration of both the compound and the DMSO are within acceptable limits for your assay.[8]
Q3: What is a safe starting concentration for DMSO in a typical cell-based or enzymatic assay?
A3: While cell line and enzyme tolerance can vary, a general best practice is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or toxicity.[11][12] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.[6]
In-Depth Troubleshooting and Optimization Guide
When basic dissolution attempts fail, a more systematic approach is required. This section provides a tiered strategy for enhancing the solubility of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Tier 1: pH Adjustment
The Underlying Principle: As a weak base, the 4-hydroxyquinoline scaffold can be protonated at acidic pH.[2][4] This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions. The pKa of the quinoline core is typically around 4.9.[2]
Experimental Protocol: pH-Dependent Solubility Screen
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.5).
-
Compound Addition: Add a small, known amount of solid 3-Bromo-6,7-dimethyl-4-hydroxyquinoline to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Expected Outcome & Interpretation: You should observe a significant increase in solubility at lower pH values. This data will help you determine if pH adjustment alone is a viable strategy for your assay's specific buffer requirements.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Experimental Protocol: Cyclodextrin Formulation Development
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline to each solution.
-
Equilibrate, separate, and quantify the dissolved compound as described in the pH screening protocol.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.
-
-
Preparation of a Cyclodextrin Stock Solution:
-
Based on the phase solubility data, prepare a stock solution of the compound in an aqueous solution of HP-β-CD. This can sometimes be facilitated by gentle warming or sonication.
-
This stock can then be diluted into the final assay medium. A method involving co-solvents like tertiary butyl alcohol followed by lyophilization can also be employed for preparing a solid dispersion. [13][14]
-
Special Considerations for Kinase Assays
For kinase assays, maintaining the solubility of inhibitors is critical for generating accurate IC50 values. [15][16]
-
ATP Concentration: Be aware that some inhibitors are ATP-competitive. The concentration of ATP in your assay can affect the apparent potency of your compound. [16]* Assay Format: Different kinase assay formats (e.g., luminescence-based, fluorescence-based) may have varying tolerances to solvents and excipients. [15][17]Always validate your chosen solubilization strategy in the context of your specific assay platform. [17]
Summary and Best Practices
-
Start with the Basics: Always begin by creating a high-concentration stock solution in 100% DMSO. [12]* Mind the Final Concentration: The final concentration of DMSO in your assay should ideally be below 0.5%, but this needs to be empirically determined. [11]* Systematic Approach: If solubility issues persist, systematically explore pH adjustment, co-solvents, and cyclodextrins.
-
Vehicle Controls are Non-Negotiable: Always run appropriate vehicle controls to ensure that your solubilization method is not interfering with your assay results. [6]* Low-Binding Plastics: For highly lipophilic compounds, consider using low-adhesion microplates and pipette tips to prevent loss of the compound due to adsorption to plastic surfaces. [12] By following this structured guide, you can effectively troubleshoot and overcome the solubility challenges associated with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, leading to more reliable and reproducible data in your research endeavors.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
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Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Penthala, N. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]
-
Dian-Wu, C., et al. (2008). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Pharmaceutical Development and Technology. Available from: [Link]
-
Holm, R. (2022). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. Available from: [Link]
-
Semantic Scholar. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
ResearchGate. Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Available from: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available from: [Link]
-
ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available from: [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Metabolism. Available from: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available from: [Link]
-
Engel, J. C., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available from: [Link]
-
ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Tzigoounis, V., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
- Ahamed, R. H. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
-
PubChemLite. 3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO). Available from: [Link]
-
Quiroga, J., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. Available from: [Link]
-
Jones, K. (2024). RSC Advances. Available from: [Link]
-
PubChem. 3-Bromoquinoline | C9H6BrN - PubChem. Available from: [Link]
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Technical Support Center: Suzuki Coupling with 3-Bromo-quinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-quinolines. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions to common challenges encountered during the synthesis of 3-substituted quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization via Suzuki coupling is crucial for the rapid generation of novel molecular entities.[1][2]
This resource is structured to offer direct, actionable advice in a question-and-answer format, addressing specific experimental issues with in-depth scientific explanations.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the most frequent problems observed during the Suzuki coupling of 3-bromo-quinolines, offering a systematic approach to identifying and resolving the root causes.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with 3-bromo-quinoline is resulting in a low yield or no desired product. What are the likely causes, and how can I systematically troubleshoot this?
Answer: Low or no yield is a common yet solvable issue in the Suzuki coupling of heteroaromatic halides like 3-bromo-quinoline. The problem often stems from one or more suboptimal reaction parameters. A systematic approach to troubleshooting is the most effective strategy.
1. Catalyst and Ligand Inactivity or Decomposition: The choice of the palladium catalyst and its coordinating ligand is paramount for an efficient reaction.[3][4] The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[5]
-
Expert Insight & Causality: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the crucial oxidative addition step and stabilize the catalytic species.[4][6] An incorrect palladium-to-ligand ratio can also lead to the formation of inactive palladium species.
-
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a variety of ligands. Buchwald ligands (e.g., XPhos, SPhos) are excellent starting points for heteroaryl couplings.[4][7] Pre-formed catalysts like Pd(dppf)Cl₂ have also demonstrated success.[2][3]
-
Optimize Ligand:Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 4:1 is a typical starting point.[4] Experiment within this range to find the optimal balance for your specific substrate combination.
-
Use Pre-catalysts: Consider using modern pre-catalysts which are often more stable and provide more consistent results.[3]
-
2. Ineffective Base and Transmetalation Failure: The base plays a critical role in the catalytic cycle by activating the boronic acid for the transmetalation step.[8][9] An inappropriate choice of base can halt the reaction entirely.
-
Expert Insight & Causality: The pKa of the base, its solubility, and its counter-ion all influence the rate of transmetalation. A base that is too weak may not sufficiently activate the boronic acid, while an overly strong base can promote unwanted side reactions.
-
Troubleshooting Steps:
-
Vary the Base: Screen a range of bases with different properties. Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][10] For sensitive substrates, milder bases like KF can be effective.[9]
-
Ensure Base Quality: Use a fresh, anhydrous, and finely powdered base to maximize its surface area and reactivity.
-
3. Suboptimal Solvent and Degassing: The solvent system influences the solubility of reactants and the stability and activity of the catalyst. The presence of oxygen is a common culprit for reaction failure as it can oxidize and deactivate the Pd(0) catalyst.[4][11]
-
Expert Insight & Causality: A solvent system that does not fully dissolve the reactants will result in a heterogeneous mixture and slow reaction kinetics. Oxygen in the reaction mixture leads to the formation of palladium oxides and can promote the homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Choose an Appropriate Solvent System: Common solvent mixtures include 1,4-dioxane/water, toluene/water, or DMF/water.[2][4] The aqueous component is often necessary for the dissolution of inorganic bases.
-
Thoroughly Degas Solvents: Before use, degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
4. Inadequate Reaction Temperature: The reaction temperature directly affects the reaction rate.
-
Expert Insight & Causality: While heating is typically required to overcome the activation energy of the oxidative addition and reductive elimination steps (often in the 80-110 °C range), excessively high temperatures can lead to catalyst decomposition and increased side product formation.[4][10]
-
Troubleshooting Steps:
-
Optimize Temperature: If you suspect catalyst decomposition at higher temperatures, try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
5. Poor Quality or Unstable Boronic Acid/Ester: Boronic acids, particularly heteroaryl boronic acids, can be prone to degradation via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5]
-
Expert Insight & Causality: Protodeboronation is often promoted by the presence of water and certain bases, effectively removing the coupling partner from the reaction mixture.
-
Troubleshooting Steps:
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (quinoline) or homocoupled boronic acid (biaryl). How can I minimize these?
Answer: The formation of side products is a clear indicator of competing reaction pathways. Understanding the mechanisms behind these side reactions is key to their suppression.
1. Protodeboronation and Dehalogenation:
-
Expert Insight & Causality: As mentioned, protodeboronation of the boronic acid depletes one of the coupling partners.[4][5] A related side reaction is the dehalogenation of 3-bromo-quinoline to form quinoline. This can occur via a competing pathway where an intermediate palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the halide.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions (If Possible): While some water is often necessary for inorganic bases, using rigorously dried solvents can minimize these side reactions.
-
Choose a Non-Aqueous Base System: If applicable to your specific substrates, consider using a non-aqueous base like potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or toluene.
-
Use Boronic Esters: Pinacol esters are generally more resistant to protodeboronation.[13]
-
2. Homocoupling of Boronic Acid:
-
Expert Insight & Causality: The formation of a biaryl product derived from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[5]
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction setup is under a positive pressure of an inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[5]
-
Control Catalyst Loading: In some cases, excessively high catalyst loading can promote homocoupling. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-3 mol%).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting protocol for the Suzuki coupling of 3-bromo-quinoline with a generic arylboronic acid?
A1: The following is a robust, general protocol that serves as an excellent starting point for optimization.[2]
General Experimental Protocol
Materials:
-
3-Bromo-quinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[2]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[2]
-
Degassed 1,4-dioxane and water (4:1 v/v)[2]
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-quinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[1][5]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Q2: How does the Suzuki-Miyaura catalytic cycle work?
A2: The mechanism is a well-established catalytic cycle involving a palladium catalyst. It consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromo-quinoline (R-X), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[6][8]
-
Transmetalation: The organoboron reagent (R'-B(OR)₂), activated by the base, transfers its organic group (R') to the palladium center, displacing the halide (X).[6][8]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product (R-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Q3: Are there any specific analytical techniques recommended for monitoring the reaction?
A3: Yes, effective reaction monitoring is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively track the consumption of the starting materials and the formation of the product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitative analysis. It allows you to monitor the disappearance of starting materials and the appearance of the desired product, as well as detect any side products. This is particularly useful during the optimization phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile and thermally stable, GC-MS is another excellent quantitative method for reaction monitoring.
By understanding the key parameters and potential pitfalls of the Suzuki-Miyaura coupling with 3-bromo-quinolines, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired 3-arylquinoline products, accelerating progress in drug discovery and development.
References
- Benchchem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
- Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Benchchem. comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]
-
ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram. Available from: [Link]
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Nature. Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
ResearchGate. 7. Suzuki-Miyaura Cross-Coupling of Heterocyclic Halides with Boronic... | Download Table. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF. Available from: [Link]
- Benchchem. Troubleshooting low yields in 3-Bromo-2-iodofuran Suzuki reactions.
-
National Institutes of Health (NIH). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available from: [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction.. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
- Google Patents. Process for preparing bromo-substituted quinolines.
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]
Sources
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Technical Support Center: Troubleshooting Side Reactions in the Bromination of Dimethyl-hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the bromination of dimethyl-hydroxyquinolines. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide not only solutions but also the underlying chemical principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: My primary issue is the formation of polybrominated products. How can I favor monobromination?
A1: The formation of multiple brominated species is a common challenge, primarily due to the strong activating effects of the hydroxyl and dimethyl groups on the quinoline ring.[1] To enhance selectivity for monobromination, consider the following strategies:
-
Stoichiometric Control of the Brominating Agent: Carefully control the molar ratio of your brominating agent to the dimethyl-hydroxyquinoline substrate. Begin with a 1:1 molar ratio and, if necessary, incrementally increase it. Slow, dropwise addition of the brominating agent can also help maintain a low instantaneous concentration, thus disfavoring multiple substitutions.[1]
-
Choice of a Milder Brominating Agent: For highly activated systems, switching from molecular bromine (Br₂) to a less reactive agent like N-Bromosuccinimide (NBS) can significantly improve selectivity.[1][2]
-
Temperature Control: Conducting the reaction at lower temperatures will decrease the overall reaction rate, often leading to better control and selectivity for the monobrominated product.[1]
Q2: I am observing poor regioselectivity in my bromination reaction. How can I control the position of bromination?
A2: Regioselectivity in the electrophilic bromination of quinolines is governed by the electronic properties of the substituents and the reaction conditions.[1]
-
On the Carbocyclic (Benzene) Ring: In acidic media, the quinoline nitrogen becomes protonated, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution preferentially occurs on the benzene ring, typically at the C5 and C8 positions.[1] For 8-substituted hydroxyquinolines, bromination is commonly directed to the C5 and C7 positions.[1][3][4]
-
On the Heterocyclic (Pyridine) Ring: Direct bromination of the pyridine ring is generally more challenging.[1] However, specific methods like gas-phase bromination at high temperatures can lead to substitution at the C3 position.[1]
Q3: An unexpected side product appears to be a demethylated version of my target compound. What could be causing this?
A3: The HBr generated in situ during electrophilic bromination can facilitate the cleavage of ether (methoxy) groups, leading to the formation of a hydroxyl group.[5] This is a known side reaction, particularly when methoxy-substituted quinolines are subjected to bromination.[5]
Troubleshooting:
-
Use of a Non-Acidic Brominating Agent: Consider using a brominating agent that does not generate HBr, such as NBS, to minimize demethylation.
-
HBr Scavengers: The addition of a non-nucleophilic base can help to neutralize the HBr as it is formed.
Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?
A4: Low reactivity can stem from several factors, including the choice of solvent and the nature of the brominating agent.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents like chloroform, acetonitrile, and acetic acid are commonly used.[3][6] Experimenting with different solvents can help optimize the reaction conditions.
-
Activating the Brominating Agent: In some cases, particularly with less reactive substrates, the use of a Lewis acid catalyst in conjunction with molecular bromine can enhance the electrophilicity of the bromine and increase the reaction rate.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of dimethyl-hydroxyquinolines.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a mixture of mono-, di-, and poly-brominated products. | Over-activation of the quinoline ring by hydroxyl and methyl groups.[1][2] | - Use a milder brominating agent like N-Bromosuccinimide (NBS).[1][2] - Carefully control the stoichiometry of the brominating agent (start with 1:1).[1] - Lower the reaction temperature to slow down the reaction rate.[1] |
| Bromination occurring at an undesired position. | The directing effects of the hydroxyl and methyl groups are influenced by reaction conditions (e.g., pH).[1] | - In acidic conditions, protonation of the quinoline nitrogen deactivates the pyridine ring, favoring substitution on the benzene ring (C5 and C8).[1] - For 8-hydroxyquinolines, bromination is typically directed to C5 and C7.[1][3][4] |
| Formation of a demethylated byproduct. | HBr generated during the reaction can cleave methoxy groups.[5] | - Use a brominating agent that does not produce HBr, such as NBS. - Add an HBr scavenger (e.g., a non-nucleophilic base). |
| Low reaction yield and/or slow reaction rate. | Sub-optimal reaction conditions or insufficient electrophilicity of the brominating agent. | - Experiment with different solvents (e.g., chloroform, acetonitrile).[3] - Consider the use of a Lewis acid catalyst to activate the brominating agent. |
| Formation of quinoline salt precipitate. | Reaction of the basic quinoline nitrogen with HBr generated during the reaction.[3] | - This is a common occurrence and the salt can often be converted back to the free base during aqueous workup with a mild base (e.g., NaHCO₃ solution).[3][5] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Regioselective Bromination using NBS
This protocol is designed to favor monobromination of an activated dimethyl-hydroxyquinoline.
-
Dissolution: Dissolve the dimethyl-hydroxyquinoline (1.0 equiv) in a suitable solvent (e.g., chloroform or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the stirred solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Purification of Brominated Dimethyl-hydroxyquinolines
Column chromatography is a standard and effective method for separating brominated isomers and removing side products.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the polarity of your specific products and should be determined by TLC analysis. For example, a mixture of ethyl acetate and hexane is often effective.[5]
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the desired product.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
-
IV. Visualizing Reaction Pathways
Diagram 1: General Electrophilic Bromination Mechanism
Caption: A two-step mechanism for electrophilic aromatic bromination.
Diagram 2: Troubleshooting Logic for Polybromination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Welcome to the technical support center for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound throughout experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) rooted in established principles of chemical stability and practical laboratory experience.
Introduction: Understanding the Stability Profile
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1] Its quinoline core, substituted with a bromine atom, two methyl groups, and a hydroxyl group, presents a unique stability profile. While the 4-hydroxyquinoline scaffold is a privileged structure in pharmaceutical development, the presence of these specific functional groups introduces potential vulnerabilities.[1] This guide will address the primary degradation pathways—photodegradation, oxidation, and pH-mediated instability—and provide actionable strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for solid 3-Bromo-6,7-dimethyl-4-hydroxyquinoline?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at low temperatures, preferably at or below 4°C. The area should be dark and have a controlled, low-humidity atmosphere. Inert gas blanketing (e.g., with argon or nitrogen) is recommended for extended storage to minimize oxidative degradation.
Q2: I've noticed the solid compound changing color over time. What does this indicate?
A2: Discoloration, often to a yellowish or brownish hue, is a common sign of degradation in quinoline compounds.[2] This is typically caused by oxidation or photodegradation. If you observe a color change, it is crucial to re-analyze the compound's purity before use, as its potency and biological activity may be compromised.
Q3: How should I prepare stock solutions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline for optimal stability?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a suitable, dry, aprotic solvent and store the solution in amber glass vials with airtight caps at -20°C or below.[2] Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.
Degradation Pathways
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline are:
-
Photodegradation: The quinoline ring system is susceptible to degradation upon exposure to UV and visible light. The bromine substituent can also be a site for photolytic cleavage.[3][4]
-
Oxidation: The electron-rich 4-hydroxyquinoline ring is prone to oxidation, which can be accelerated by exposure to air, heat, and trace metal ions.[5][6]
-
pH-Dependent Degradation: The stability of the compound can be significantly influenced by the pH of the solution. Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[2]
Q5: How does the bromine substituent affect the stability of the molecule?
A5: The bromine atom at the 3-position can influence stability in several ways. It can make the molecule more susceptible to photodegradation through carbon-bromine bond cleavage.[3] However, its electron-withdrawing nature can also modulate the electron density of the quinoline ring, potentially influencing its susceptibility to oxidation.
Q6: Do the methyl groups on the benzene ring portion of the quinoline impact stability?
A6: Yes, the methyl groups at the 6- and 7-positions are electron-donating. This can increase the electron density of the quinoline ring system, potentially making it more susceptible to oxidative degradation. Conversely, these groups can also influence the molecule's solubility and crystal packing, which can have secondary effects on its solid-state stability.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides systematic approaches to resolving them.
Issue 1: Inconsistent or Decreased Potency in Biological Assays
Symptoms:
-
Diminished biological activity compared to previous batches.
-
High variability in experimental replicates.
-
Unexpected changes in dose-response curves.
Potential Cause: Degradation of the compound in stock solutions or during the experimental procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Prepare Fresh Solutions: Always start by preparing a fresh stock solution from the solid compound.[2]
-
Stability-Indicating Assay: If the problem persists, perform a forced degradation study to understand the compound's stability under your specific assay conditions (e.g., temperature, pH of the buffer, light exposure).
-
Optimize Solution Preparation:
-
pH Control: Use buffers to maintain a pH where the compound is most stable, which should be determined experimentally.[8]
-
Light Protection: Conduct experiments under subdued light and use amber-colored labware.[2]
-
Temperature Control: Keep solutions on ice when not in use and minimize the time at elevated temperatures.[2]
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
New peaks appearing in the chromatogram of a sample over time.
-
A decrease in the area of the main compound peak.
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Corrective Actions:
-
Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[9] This will help in confirming if the unknown peaks are indeed related to the degradation of your compound.
-
Analytical Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[2]
-
Implement Preventative Measures:
-
Antioxidants: For suspected oxidative degradation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your solutions, if compatible with your experimental system.[10]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[11][12]
-
Inert Atmosphere: When working with solutions for extended periods, purging with an inert gas can prevent oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying the degradation pathways of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Materials:
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or PDA detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[2]
-
Stress Conditions: [2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[2]
-
-
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately assessing stability.
Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.[2]
Data Summary Table
The following table provides a template for summarizing the results from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Observations (e.g., color change) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Heat | 24 | 80 | |||
| Light | - | - | |||
| Control (Dark) | 24 | Room Temp |
Conclusion
The stability of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a critical factor for obtaining reliable and reproducible experimental results. By understanding its potential degradation pathways and implementing the strategies outlined in this guide—namely, controlling pH, protecting from light, minimizing exposure to heat and oxygen, and using appropriate excipients when necessary—researchers can ensure the integrity of this valuable compound. Proactive stability assessment through forced degradation studies and the use of validated analytical methods are cornerstones of good scientific practice in drug discovery and development.
References
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). PubMed. [Link]
-
Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). PMC - NIH. [Link]
-
Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. (2002). PubMed. [Link]
-
Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry. (1994). PubMed. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Veeprho. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Hydroxyquinolines as Iron Chelators. (2025). ResearchGate. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PMC - NIH. [Link]
-
Dynamic and solid-state behaviour of bromoisotrianglimine. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (n.d.). MDPI. [Link]
-
Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. (2025). NIH. [Link]
-
8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025). ResearchGate. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PMC - PubMed Central. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
-
3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO). (n.d.). PubChemLite. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]
-
4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. (n.d.). IntechOpen. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]
-
3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences. [Link]
-
Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. (n.d.). Even3. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]
-
Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). PMC. [Link]
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- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. autechindustry.com [autechindustry.com]
- 6. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification Strategies for Substituted Quinolines
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of substituted quinolines. This guide is structured for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges in the purification of this critical class of heterocyclic compounds. The inherent basicity of the quinoline nitrogen, coupled with the diverse functionalities of its derivatives, presents unique purification hurdles that demand tailored strategies.
Section 1: Troubleshooting Common Purification Issues (FAQ Format)
This section directly addresses the most common and frustrating issues encountered during the purification of substituted quinolines.
Q1: My quinoline derivative is decomposing on my silica gel column. Why is this happening and what can I do?
A: This is a frequent problem stemming from the fundamental chemical properties of the molecules involved. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can catalyze decomposition, especially for sensitive derivatives.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your eluent system. A common and effective method is to use 0.5-2% triethylamine (NEt₃) in your hexane/ethyl acetate or DCM/methanol mobile phase.[1] Alternatively, you can prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[1]
-
Switch to a Different Stationary Phase: If decomposition persists, silica gel may not be the right choice.
-
Alumina: Neutral or basic alumina is an excellent alternative that lacks the acidic character of silica.[1][2]
-
Reversed-Phase Silica (C18): For moderately non-polar compounds, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be highly effective and avoids the acidity issue altogether.[1][2]
-
-
Minimize Contact Time: If you must use silica, work quickly. Flash chromatography is preferable to gravity chromatography to reduce the time your compound spends on the column.[3][4] Running the column in a cold room can also slow the rate of decomposition.[1]
Q2: My compound is streaking or showing severe tailing on the TLC plate and column. How can I achieve sharp bands and good separation?
A: Tailing is almost always caused by the same issue as on-column decomposition: the strong interaction between the basic quinoline nitrogen and acidic silanol groups.[1][2] This causes a portion of the compound to "stick" to the stationary phase and elute more slowly, resulting in a streak rather than a tight band.
Solutions:
-
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent is the primary solution.[1][5] This competes with your quinoline for the acidic sites on the silica, allowing your compound to travel more uniformly.
-
Use an Alternative Stationary Phase: Basic or neutral alumina can prevent this interaction.[2] Reversed-phase (C18) chromatography is also an excellent option where this type of interaction is not a factor.[2]
-
Check Compound Solubility: Ensure your compound is fully dissolved in the mobile phase. Poor solubility can also lead to streaking. If your compound is sparingly soluble in your chosen eluent, consider applying your sample to the column using a "dry loading" technique.
Q3: My substituted quinoline "oils out" during crystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its solubility limit has been exceeded at a temperature where it is still a liquid. This is common when a solution is cooled too quickly or is too concentrated.[6]
Solutions:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to a refrigerator. A Dewar flask filled with warm water can be used for even slower cooling.
-
Use a More Dilute Solution: Add more solvent to the hot solution before cooling to ensure the saturation point is reached at a lower temperature.[6]
-
Change the Solvent System: The chosen solvent may be inappropriate. Experiment with different single or binary solvent systems. A good approach is to dissolve the compound in a "good" solvent (e.g., DCM or Ethyl Acetate) and slowly add a "poor" solvent (e.g., Hexane or Pentane) at an elevated temperature until the solution becomes slightly turbid, then clarify with a drop of the good solvent before slow cooling.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q4: My crude product is a tarry mess with significant baseline material. What is the best initial purification strategy?
A: Tarry byproducts are common in forceful reactions like the Skraup or Doebner-von Miller syntheses.[7][8] Attempting direct chromatography is often a poor choice as the tar will foul the column. A multi-step approach is best.
Solutions:
-
Acid-Base Extraction: This is the most powerful initial clean-up step. Dissolve the crude mixture in an organic solvent (like DCM or Ethyl Acetate) and extract with an aqueous acid (e.g., 1M HCl). Your basic quinoline will move into the aqueous layer as a water-soluble salt, leaving many non-basic, tarry impurities behind in the organic layer.[9] Then, basify the aqueous layer with NaOH and extract your purified quinoline back into an organic solvent.
-
Steam Distillation: For quinolines that are volatile, steam distillation can be an effective method to separate them from non-volatile tars and inorganic salts.[10][11] This is particularly useful after a Skraup synthesis.[12]
-
Filtration through a Silica/Alumina Plug: After an initial extraction, you can quickly pass the material through a short plug of silica or alumina. This will remove the most polar, "baseline" impurities and can be a sufficient purification step before attempting crystallization or a full chromatography column.
Q5: My non-polar quinoline derivative is difficult to separate from other non-polar impurities. What are my options?
A: When dealing with compounds of similar polarity, standard normal-phase chromatography can be challenging.
Solutions:
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. It is often excellent for separating molecules that are chromatographically similar on silica gel.[1]
-
Crystallization: This is a powerful technique for achieving high purity. Even a small difference in the crystal lattice energy between your product and an impurity can allow for effective separation. A thorough solvent screen is crucial.
-
Derivative Formation: As a last resort, you can sometimes purify a compound by first converting it to a derivative with different physical properties. For quinolines, forming a salt like a picrate or phosphate can allow for purification by crystallization.[13] The pure quinoline is then regenerated from the purified salt.[13]
Section 2: Purification Technique Protocols & Data
This section provides detailed, step-by-step methodologies for the most critical purification techniques.
Column Chromatography Strategies
Protocol: Deactivating Silica Gel with Triethylamine (NEt₃)
-
Objective: To neutralize acidic sites on silica gel to prevent streaking and decomposition of basic quinolines.
-
Solvent Preparation: Prepare your desired eluent system (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v. For example, to 1000 mL of eluent, add 10 mL of NEt₃. Mix thoroughly.
-
Slurry Preparation: In a beaker, add your calculated amount of dry silica gel. Add the NEt₃-containing eluent and stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use air pressure or gravity to pack the column, ensuring an even and compact bed.
-
Equilibration: Run at least 2-3 column volumes of the NEt₃-containing eluent through the packed column before loading your sample.
-
Elution: Run the column as you normally would, using the NEt₃-containing eluent throughout the entire process.
Protocol: Reversed-Phase Flash Chromatography
-
Objective: To purify quinoline derivatives, especially those sensitive to acidic silica, based on hydrophobicity.
-
Stationary Phase: Use a pre-packed or self-packed C18 (octadecylsilyl) silica gel column.
-
Mobile Phase Selection: Use a mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile or methanol). Often, a small amount of an acid modifier like 0.1% formic acid or TFA is added to improve peak shape, but for basic quinolines, this may not be necessary or could be replaced with a basic modifier if needed.
-
Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like methanol or DMSO.
-
Loading: It is highly recommended to use "dry loading." Adsorb your dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry powder, then load this powder onto the top of your column.[2]
-
Elution: Start with a high polarity mobile phase (e.g., 95:5 water:acetonitrile) and gradually increase the proportion of the organic solvent to elute your compounds.[2]
Crystallization & Recrystallization
Crystallization is a powerful technique that relies on differences in solubility between the desired compound and impurities. The key is finding a solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6]
Protocol: General Recrystallization for a Substituted Quinoline
-
Solvent Selection: In a small test tube, place ~20 mg of your crude material. Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature.
-
Heating: Heat the test tube. If the compound dissolves completely, it's a promising solvent. If it doesn't, add more solvent dropwise until it does.
-
Cooling: Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
Dissolution: In a larger flask, add the bulk of your crude compound and the chosen solvent. Heat the mixture (with stirring) until the compound fully dissolves. Add a small excess of solvent (5-10%) to prevent premature crystallization.[6]
-
Hot Filtration (Optional): If there are insoluble impurities (dust, tar), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Common Solvents for Quinoline Recrystallization
The optimal solvent is highly dependent on the specific substituents on the quinoline ring. A systematic screening is always recommended.
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents for moderately polar quinolines. Often used in binary systems with water.[6] |
| Esters | Ethyl Acetate | Effective for many quinoline derivatives. Often used in a binary system with hexanes.[6][14] |
| Aromatic Hydrocarbons | Toluene, Xylene | Good for rigid, aromatic systems. Can be effective for less polar quinolines.[6] |
| Ethers | Diethyl Ether, Dioxane, Tetrahydrofuran (THF) | Useful, especially in binary systems with non-polar solvents like hexanes or pentane.[6][14] |
| Ketones | Acetone | A versatile and relatively polar solvent. Often used in binary systems with hexanes.[6][14] |
| Amides | N,N-Dimethylformamide (DMF) | High-boiling point solvents used for compounds with poor solubility. Difficult to remove completely, so they are often used to dissolve the compound before precipitating with an anti-solvent.[6] |
| Halogenated | Dichloromethane (DCM) | Good "dissolving" solvent, often used in combination with a "crashing" solvent like hexanes. |
Acid-Base Extraction
This technique exploits the basicity of the quinoline nitrogen. By treating an organic solution with aqueous acid, the quinoline is protonated, forming a water-soluble salt that partitions into the aqueous phase, leaving neutral and acidic impurities behind.
Protocol: Selective Extraction of a Basic Quinoline
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using an organic solvent less dense than water, the aqueous layer will be on the bottom). Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the quinoline.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. This solution now contains your quinoline as its hydrochloride salt.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (check with pH paper, pH > 10). Your quinoline will deprotonate and may precipitate or form an oil.
-
Back Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free-base quinoline back into the organic layer.
-
Isolation: Drain and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.
Mandatory Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic quinoline via acid-base extraction.
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025).
- da Silva, J. L., et al. (2020). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm.
- LookChem. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
- BenchChem. (2025).
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- King Group. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.).
- Phenomenex. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
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- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Biological Activity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working to enhance the biological activity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of chemical modification and biological evaluation.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the core compound and general strategic approaches.
Q1: What is the significance of the 3-Bromo-6,7-dimethyl-4-hydroxyquinoline scaffold?
A: The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceuticals with a wide range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Specifically, the 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (let's call it the "core scaffold") has several key features:
-
4-Hydroxyquinoline: This moiety is known to be a crucial pharmacophore. It can act as a hydrogen bond donor/acceptor and a metal chelator, which are important for interacting with biological targets.[6]
-
3-Bromo Position: The bromine atom is not just a substituent; it's a versatile chemical handle. It serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of chemical diversity at this position.[7] This is the primary site for modifications aimed at enhancing potency and selectivity.
-
6,7-Dimethyl Groups: These lipophilic groups can influence the compound's solubility, membrane permeability, and metabolic stability. They also provide steric bulk that can affect how the molecule fits into a target's binding pocket.
Q2: What potential biological activities can I expect from derivatives of this scaffold?
A: Based on extensive research into analogous quinoline and quinolinone structures, derivatives of this core scaffold are promising candidates for several therapeutic areas:
-
Anticancer: Many quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[8][9] Mechanisms can include kinase inhibition (e.g., EGFR, VEGFR), disruption of DNA replication, and induction of apoptosis.[10][11]
-
Antibacterial: The quinolone core is famous for the fluoroquinolone class of antibiotics.[6] Modifications can lead to novel compounds with activity against both Gram-positive and Gram-negative bacteria, potentially targeting enzymes like DNA gyrase.[12][13]
-
Antimalarial: 4-aminoquinolines, like chloroquine, are historically significant antimalarial drugs.[14] Exploring substitutions at the 3-position could lead to new agents that overcome existing resistance mechanisms.
Q3: My compound solution is changing color and my assay results are inconsistent. What's happening?
A: This is a classic sign of compound instability. Quinoline compounds can be susceptible to degradation in aqueous solutions, especially when exposed to light (photodegradation) or oxygen (oxidation).[15] A color change to yellow or brown is a common indicator of degradation.[15] This chemical instability leads to a lower effective concentration of your active compound, causing inconsistent potency in biological assays.[15]
-
Immediate Action: Always prepare fresh solutions for sensitive experiments. Store stock solutions in a dark, cold environment (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Use of buffers to control pH can also enhance stability.[15]
Part 2: Troubleshooting Guide: Synthetic Modifications
This section provides solutions to common problems encountered during the chemical modification of the core scaffold.
Q4: My Suzuki-Miyaura cross-coupling reaction at the 3-bromo position is failing or giving very low yield. How can I fix this?
A: This is a common challenge. The electronic properties of the 4-hydroxyquinoline ring can affect the efficiency of the catalytic cycle. Here’s a systematic troubleshooting approach:
| Potential Cause | Explanation & Suggested Solution |
| Inactive Catalyst | The oxidative addition step may be slow. Solution: Switch from a standard catalyst like Pd(PPh₃)₄ to a more active, electron-rich system. Use a pre-catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., SPhos, XPhos, RuPhos). These "Buchwald ligands" are designed to accelerate both oxidative addition and reductive elimination. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. A base that is too weak will not activate the boronic acid effectively. A base that is too strong can cause side reactions. Solution: For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective. Avoid strong organic bases like DBU unless specifically required. |
| Poor Solvent Choice | The solvent must be able to dissolve all reactants and facilitate the reaction at the required temperature without degradation. Solution: Aprotic polar solvents like 1,4-dioxane, DME, or THF are standard. If solubility is an issue, consider using a co-solvent system or switching to DMF, but be aware that DMF can decompose at high temperatures to generate dimethylamine, which can poison the catalyst. |
| Reaction Temperature | The reaction may require a specific temperature to overcome activation energy barriers. Solution: Most Suzuki couplings run well between 80-110 °C. If the reaction is sluggish, incrementally increase the temperature by 10 °C. Conversely, if you see decomposition, lower the temperature and extend the reaction time. Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields.[16] |
| Degassing Issues | Palladium(0) catalysts are highly sensitive to oxygen. Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is most effective. Alternatively, bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding reactants. |
Q5: I want to perform a reaction on the 4-hydroxy group, but I'm getting side reactions on the quinoline ring. What should I do?
A: The 4-hydroxy group makes the quinoline ring electron-rich and susceptible to electrophilic attack. To achieve selectivity, you should consider protecting the hydroxyl group.
-
Problem: During an attempted O-alkylation (Williamson ether synthesis), you observe C-alkylation or N-alkylation.
-
Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. The oxygen and nitrogen atoms are both nucleophilic.
-
Solution:
-
Protecting Group Strategy: Protect the 4-OH group as a benzyl ether (Bn) or a silyl ether (e.g., TBS, TIPS). This temporarily blocks its reactivity.
-
Reaction: Perform your desired modification on the quinoline ring (e.g., at the 3-bromo position).
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, fluoride source like TBAF for silyl ethers) to regenerate the 4-hydroxy group.
-
Part 3: Experimental Protocols & Data Visualization
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a standard method for introducing an aryl or heteroaryl group at the 3-position of the core scaffold.
dot
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the flask and perform three cycles of the freeze-pump-thaw technique to remove all dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere (Argon or N₂), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 3-aryl derivative.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing antibacterial activity.[12][17]
dot
Caption: Workflow for MIC Determination via Broth Microdilution.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in MHB. Adjust the culture density to a 0.5 McFarland standard, then dilute further to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationship (SAR) Data
Presenting your data systematically is crucial for identifying trends that guide further optimization.
Table 1: Hypothetical SAR Data for 3-Substituted Derivatives Against S. aureus
| Compound ID | R-Group at 3-Position | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) on MRC-5 cells |
| Core Scaffold | -Br | >128 | >100 |
| Derivative 1 | -Phenyl | 64 | 85.2 |
| Derivative 2 | -4-Fluorophenyl | 16 | 70.5 |
| Derivative 3 | -4-Methoxyphenyl | 32 | 95.1 |
| Derivative 4 | -3-Pyridyl | 8 | 55.8 |
| Derivative 5 | -4-Trifluoromethylphenyl | 4 | 25.3 |
| Ciprofloxacin | (Positive Control) | 1 | >100 |
-
Analysis: From this hypothetical data, a clear trend emerges. Electron-withdrawing groups at the 4-position of the phenyl ring (e.g., -F, -CF₃) enhance antibacterial activity. The introduction of a nitrogen atom (pyridyl group) also improves potency. However, the highly active trifluoromethyl derivative (Derivative 5) shows increased cytotoxicity against a normal human fibroblast cell line (MRC-5), indicating a potential loss of selectivity. This information is critical for designing the next generation of compounds.
Part 4: Visualization of SAR Logic
Understanding the relationship between chemical structure and biological activity is the ultimate goal.
dot
Caption: Conceptual Map of Structure-Activity Relationship (SAR) Exploration.
This guide provides a framework for the systematic enhancement of the biological activity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. By understanding the rationale behind synthetic choices and troubleshooting potential issues in both chemistry and biology, researchers can more efficiently navigate the path from a starting scaffold to a potent and selective lead compound.
References
-
Gashaw, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21370. Available at: [Link]
-
Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6540. Available at: [Link]
-
RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020). International Journal of Trend in Scientific Research and Development, 4(2), 1-10. Available at: [Link]
-
Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). National Institutes of Health. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 178-189. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed. Available at: [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024, March 25). YouTube. Retrieved from [Link]
-
A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. Available at: [Link]
-
The Crucial Role of Quinoline in Modern Pharmaceutical Manufacturing. (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (2009). National Institutes of Health. Available at: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. Available at: [Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed. Available at: [Link]
-
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. Available at: [Link]
-
Quinoline: A versatile heterocyclic. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Available at: [Link]
-
15.4.5 Quinolinones and Related Systems (Update 2022). (2022). ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Available at: [Link]
Sources
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Quinoline-Based Kinase Inhibitors
In the landscape of modern oncology, the quinoline scaffold has emerged as a cornerstone in the design of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives, with a significant number functioning as potent kinase inhibitors. This guide provides an in-depth, objective comparison of the anticancer activities of three prominent FDA-approved quinoline-based kinase inhibitors: Bosutinib, Lenvatinib, and Cabozantinib. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this critical field.
Introduction: The Quinoline Moiety in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1][2] In oncology, many quinoline derivatives have been developed to target protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Bosutinib, Lenvatinib, and Cabozantinib are exemplary multi-kinase inhibitors that leverage the quinoline scaffold to achieve their anticancer effects.[6][7]
Comparative Analysis of Anticancer Activity
Table 1: Comparative in vitro Cytotoxicity (IC50) of Bosutinib, Lenvatinib, and Cabozantinib in Various Cancer Cell Lines
| Cancer Type | Cell Line | Bosutinib IC50 (nM) | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) |
| Breast Cancer | MDA-MB-231 | ~6,080[8] | Data not readily available | Data not readily available |
| BT-474 | ~36[8] | Data not readily available | Data not readily available | |
| SK-BR-3 | ~80[8] | Data not readily available | Data not readily available | |
| Chronic Myeloid Leukemia | K562 | <10[9] | Data not readily available | Data not readily available |
| Lung Cancer | A549 | Data not readily available | Data not readily available | ~1,910[10] |
| Renal Cell Carcinoma | Caki-1 | Data not readily available | ~6,300 | ~5,400 |
| Thyroid Cancer | TPC-1 | Data not readily available | ~4.6 | ~11.2 |
| 8505C | Data not readily available | ~10.3 | ~15.7 |
Note: The data in this table is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. The absence of data for a particular drug or cell line indicates that directly comparable IC50 values were not found in the searched literature.
Mechanisms of Action: A Deeper Dive
The anticancer activity of these quinoline derivatives stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, metastasis, and cell proliferation.
Bosutinib: A Dual Src/Abl Inhibitor
Bosutinib is a potent inhibitor of the Src and Abl tyrosine kinases.[11] The Bcr-Abl fusion protein, a constitutively active kinase, is a key driver in chronic myeloid leukemia (CML).[11] By targeting the ATP-binding site of the Bcr-Abl kinase, Bosutinib blocks downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in CML cells.[12] Its inhibition of Src family kinases (SFKs), which are often overexpressed in solid tumors, contributes to its broader anticancer potential.[12][13]
Caption: Bosutinib's inhibitory action on Src and Abl kinases.
Lenvatinib: Targeting Angiogenesis and More
Lenvatinib is a multi-kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[8] By potently inhibiting VEGFR and FGFR signaling, Lenvatinib disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[3][8] Its activity against other kinases contributes to its efficacy in various cancers, including thyroid and renal cell carcinoma.
Caption: Lenvatinib's multi-targeted inhibition of key oncogenic kinases.
Cabozantinib: A Broad-Spectrum Inhibitor
Cabozantinib is another multi-kinase inhibitor with a broad target profile that includes MET, VEGFR2, and AXL. The MET signaling pathway is implicated in tumor cell proliferation, migration, invasion, and angiogenesis. By simultaneously inhibiting MET and VEGFR2, Cabozantinib delivers a potent anti-angiogenic and anti-proliferative effect.[4] Its ability to inhibit AXL is also significant, as AXL is associated with resistance to other targeted therapies.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis. [1]During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. [1]Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively. This allows for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [2][9]This is crucial for determining if a compound induces cell cycle arrest.
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivative and harvest them as described for the apoptosis assay.
-
Cell Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of drug action. [7] Protocol:
-
Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Conclusion
The quinoline derivatives Bosutinib, Lenvatinib, and Cabozantinib represent significant advancements in targeted cancer therapy. Their multi-kinase inhibitory activity provides a powerful approach to combating cancer by simultaneously targeting multiple oncogenic signaling pathways. This guide has provided a comparative overview of their anticancer activities, elucidated their mechanisms of action, and detailed the essential experimental protocols for their evaluation. By understanding the nuances of their efficacy and the methodologies to assess them, researchers can better position these and future quinoline-based compounds in the ongoing fight against cancer. The continued exploration of structure-activity relationships and the development of novel quinoline derivatives hold great promise for the future of oncology drug discovery.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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LENVIMA®. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Retrieved from [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Quinolone Compounds: A Guide for Researchers
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone of synthetic antibiotics. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various quinoline compounds, offering in-depth technical insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. Our focus is on elucidating the structure-activity relationships and mechanistic nuances that underpin the potent antimicrobial activity of this versatile class of compounds.
The Enduring Potency of Quinolones: A Mechanistic Overview
Quinolone antibiotics exert their bactericidal or bacteriostatic effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.[3] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, making these enzymes highly selective targets for antibacterial therapy.[1]
The core mechanism involves the inhibition of the ligase activity of these topoisomerases.[1] Quinolones stabilize the transient enzyme-DNA complex, in which the DNA is cleaved, preventing the re-ligation of the DNA strands.[3][4] This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[4][5]
The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[5][6][7] However, this is a generalization, and the specific quinolone and bacterial species can influence the primary target.[3]
Caption: Mechanism of action of quinolone antibiotics.
A Generational Leap: Comparative Efficacy of Quinolone Classes
The evolution of quinolone antibiotics is often categorized into generations, each marked by an expanded spectrum of activity and improved pharmacokinetic properties.[1] This progression is largely attributed to strategic modifications of the core quinoline structure.
First Generation (Non-fluoroquinolones): The progenitor of this class, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, finding its niche in treating urinary tract infections.[1]
Second Generation (Fluoroquinolones): The introduction of a fluorine atom at the C6 position and a piperazine ring at the C7 position marked a significant breakthrough, giving rise to fluoroquinolones like ciprofloxacin.[8][9] These modifications dramatically enhanced their antibacterial potency and broadened their spectrum to include some Gram-positive bacteria.[1]
Third Generation: Compounds like levofloxacin further improved activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[1]
Fourth Generation: Moxifloxacin and other fourth-generation agents boast a broad spectrum of activity that includes anaerobic bacteria.[1]
Performance Benchmarking: A Quantitative Comparison
The in vitro activity of quinolones is a critical indicator of their potential therapeutic efficacy, commonly measured by the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for representative quinolone antibiotics against key bacterial pathogens.
| Antibiotic | Generation | Escherichia coli (MIC₉₀ in µg/mL) | Staphylococcus aureus (Methicillin-Susceptible) (MIC₉₀ in µg/mL) | Pseudomonas aeruginosa (MIC₉₀ in µg/mL) |
| Nalidixic Acid | 1st | 8 - >128 | 128 - >512 | >512 |
| Ciprofloxacin | 2nd | 0.015 - 1 | 0.12 - 2 | 0.25 - 4 |
| Levofloxacin | 3rd | 0.03 - 0.5 | 0.12 - 1 | 0.5 - 8 |
| Moxifloxacin | 4th | 0.06 - 0.5 | 0.06 - 0.25 | 2 - 8 |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.[10][11]
Fluoroquinolones generally exhibit more rapid bactericidal activity against Gram-negative bacteria compared to staphylococci.[12] When compared to cell wall-active agents like β-lactams and vancomycin, quinolones often demonstrate a more favorable bactericidal profile against a broad spectrum of both Gram-positive and Gram-negative bacteria.[12]
Structure-Activity Relationship (SAR): The Blueprint for Potency
The antimicrobial prowess of quinoline derivatives is intricately linked to their chemical structure. Specific substitutions at various positions on the quinolone ring profoundly influence their efficacy, spectrum of activity, and pharmacokinetic properties.
-
N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, is highly beneficial for potent antibacterial activity.[8][13]
-
C-3 Carboxylic Acid and C-4 Carbonyl Group: These moieties are essential for binding to the DNA-enzyme complex and are critical for antibacterial activity.[14]
-
C-6 Position: The introduction of a fluorine atom at this position dramatically increases antibacterial activity and is a hallmark of the fluoroquinolones.[8][13]
-
C-7 Position: Substitutions at this position, often a piperazine or pyrrolidine ring, significantly impact the spectrum of activity, potency, and pharmacokinetic properties.[13] For instance, an aminopyrrolidine group can enhance Gram-positive activity.[13]
-
C-8 Position: Modifications at this position can influence antibacterial activity and phototoxicity.[13]
Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the antimicrobial efficacy of quinoline compounds.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Broth Microdilution Method for MIC Determination [15]
This is a widely used quantitative technique to determine the MIC.
Materials:
-
Test quinoline compounds
-
Bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Quinolone Solutions:
-
Prepare a stock solution of each quinoline compound in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the quinolone dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline compound that completely inhibits visible growth.
-
MBC Determination [16]
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Caption: Workflow for MIC and MBC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of quinoline compounds against their target enzymes.[17][18]
DNA Supercoiling Inhibition Assay (for DNA Gyrase) [17][18]
Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test quinoline compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinoline compound.
-
Add DNA gyrase to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
The inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the quinoline compound.
-
Decatenation Inhibition Assay (for Topoisomerase IV) [17]
Principle: This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Catenated kDNA
-
ATP (if required by the specific topoisomerase IV)
-
Assay buffer
-
Test quinoline compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
Similar to the supercoiling assay, combine the assay buffer, kDNA, and varying concentrations of the quinoline compound in a microcentrifuge tube.
-
Add topoisomerase IV to the mixture.
-
Initiate the reaction (with ATP if necessary).
-
-
Incubation and Termination:
-
Follow the same incubation and termination steps as the supercoiling assay.
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated network remains in the well.
-
Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA with increasing concentrations of the quinoline compound.
-
Future Directions and Overcoming Resistance
The emergence of quinolone-resistant bacterial strains poses a significant threat to the clinical utility of this important class of antibiotics.[4][19] Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, as well as altered drug accumulation due to decreased uptake or increased efflux.[2][19]
Future research is focused on designing novel quinoline derivatives that can overcome these resistance mechanisms. Strategies include developing compounds that have a higher affinity for the mutant enzymes or that are not substrates for efflux pumps. A deeper understanding of the structure-activity relationships and the molecular interactions between quinolones, the target enzymes, and DNA will be crucial for the rational design of the next generation of these potent antimicrobial agents.
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Emmerson AM, Jones AM. The quinolones: decades of development and use. J Antimicrob Chemother. 2003;51 Suppl 1:13-20. [Link]
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A Predictive Cross-Validation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] This guide presents a comprehensive, predictive cross-validation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a novel derivative with significant therapeutic potential. In the absence of direct experimental data for this specific molecule, this analysis is built upon a rigorous comparison with structurally related quinolines and established therapeutic agents. By examining structure-activity relationships (SAR), we can project the likely performance of this compound and provide a solid foundation for future experimental investigation.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis to guide further research and development of this promising scaffold.
The Rationale for Investigating 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
The unique substitution pattern of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline suggests a compelling profile for biological activity. The 4-hydroxyquinoline core is a known pharmacophore, and the strategic placement of bromo and dimethyl groups is anticipated to modulate its electronic and steric properties, potentially enhancing its therapeutic efficacy.
-
The 4-Hydroxyquinoline Core: This structural motif is integral to numerous compounds exhibiting a wide array of biological activities.[3]
-
Bromine at the 3-Position: The presence of a halogen, such as bromine, can significantly influence a molecule's lipophilicity and its ability to interact with biological targets. Bromination of the quinoline ring has been shown to enhance anticancer and antimicrobial activities in various studies.[4]
-
Dimethyl Substitution at the 6- and 7-Positions: Alkyl groups, such as methyl, can impact the molecule's solubility, metabolic stability, and binding affinity to target proteins.
Predictive Anticancer Activity: A Comparative Analysis
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[5] To predict the anticancer potential of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, we compare it with a well-characterized bromo-hydroxyquinoline, Clioquinol, and a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | MCF-7 (Breast) | 10-40 | [6][7] |
| HeLa (Cervical) | 10-40 | [6][7] | |
| HT29 (Colon) | 10-40 | [6][7] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7-25.6 µg/mL | [4][8][9] |
| HeLa (Cervical) | 6.7-25.6 µg/mL | [4][8][9] | |
| HT29 (Colon) | 6.7-25.6 µg/mL | [4][8][9] | |
| Doxorubicin (Standard) | HeLa (Cervical) | 2.92 | [10][11] |
| HT29 (Colon) | 8.6 | ||
| MCF-7 (Breast) | 2.50 | [10][11] |
Note: The IC50 values represent the concentration of a drug required for 50% inhibition of cell growth in vitro.[5]
Based on the potent anticancer activity of bromo-hydroxyquinoline derivatives like Clioquinol and 5,7-Dibromo-8-hydroxyquinoline, it is plausible that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline will exhibit significant cytotoxicity against a range of cancer cell lines.
Predictive Antimicrobial Activity: A Comparative Analysis
The quinoline scaffold is the backbone of many successful antimicrobial agents, most notably the fluoroquinolone antibiotics.[2] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] To project the antimicrobial efficacy of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, we compare it with a standard fluoroquinolone, Ciprofloxacin, and other antimicrobial quinoline derivatives.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.6 | [12] |
| Escherichia coli | ≤1 | [13] | |
| 9-Bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [14] |
| Quinolonequinones (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | [15] |
| Substituted Quinoxaline (2d) | E. coli | 8 | [16] |
| Substituted Quinoxaline (3c) | E. coli | 8 | [16] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Given the established antimicrobial properties of brominated quinolines, it is anticipated that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline will demonstrate activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
To facilitate the experimental validation of the predicted activities, detailed protocols for key assays are provided below.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Step-by-Step Methodology:
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the inoculum to achieve a final test concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 4-hydroxyquinoline core, in particular, is a privileged structure in drug discovery[2]. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline analogs, offering a comparative overview of their potential therapeutic applications. While direct experimental data for a comprehensive series of these specific analogs is limited in publicly available literature, this document synthesizes information from structurally related compounds to elucidate potential efficacy and guide future research. We will delve into the synthesis, proposed mechanisms of action, and comparative biological activities, supported by detailed experimental protocols.
The 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Scaffold: A Platform for Diverse Biological Activity
The core structure, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, possesses several key features that make it an attractive starting point for the development of novel therapeutic agents. The bromine atom at the 3-position is a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse analog libraries[2]. The 6,7-dimethyl substitution pattern influences the lipophilicity and electronic properties of the molecule, which can impact its pharmacokinetic and pharmacodynamic profile. The 4-hydroxy group is crucial for the biological activity of many quinoline derivatives, often participating in key interactions with biological targets.
Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Analogs
The synthesis of 4-hydroxyquinoline derivatives can be achieved through various established methods. A common approach involves the Conrad-Limpach or Gould-Jacobs reactions. The following is a generalized, multi-step synthetic workflow for obtaining 3-Bromo-6,7-dimethyl-4-hydroxyquinoline analogs.
Experimental Protocol: Synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
Step 1: Synthesis of the Anilinoacrylate Intermediate. 3,4-dimethylaniline is reacted with diethyl malonate in a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures (e.g., 250 °C) to facilitate a cyclization reaction, forming the corresponding 4-hydroxy-6,7-dimethyl-2(1H)-quinolone.
-
Step 2: Bromination. The resulting quinolone is then subjected to bromination. A solution of bromine in a suitable solvent, such as acetic acid or chloroform, is added dropwise to a solution of the 4-hydroxy-6,7-dimethyl-2(1H)-quinolone. The reaction is typically carried out at room temperature.
-
Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Caption: Synthetic workflow for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Comparative Biological Evaluation: Antimicrobial and Cytotoxic Potential
Based on the known activities of structurally similar quinoline derivatives, analogs of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline are anticipated to exhibit both antimicrobial and cytotoxic properties. The nature and position of substituents will likely play a critical role in modulating this activity.
Antimicrobial Activity
Quinolone derivatives are well-known for their antibacterial effects, primarily by targeting bacterial DNA gyrase and topoisomerase IV[3]. The presence of a halogen, such as bromine, at various positions on the quinoline ring has been shown to influence antimicrobial potency[4].
Table 1: Comparative Antimicrobial Activity of Representative Quinolone Analogs
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Analog A | 6-Bromo-4-hydroxyquinoline-3-carboxylate | S. aureus | >128 | [5] |
| Analog B | 7-Chloro-4-hydroxyquinoline-3-carboxylate | S. aureus | 32 | [5] |
| Analog C | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | 12 | [6] |
| Analog D | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | E. coli | 14 | [6] |
Note: Data presented is for structurally related compounds to infer potential activity.
Structure-Activity Relationship Insights (Antimicrobial):
-
Halogen Position: The position of the halogen atom is critical. For instance, a chloro group at the 7-position (Analog B) appears more effective than a bromo group at the 6-position (Analog A) in a similar scaffold[5].
-
Substituents at C2 and C3: The introduction of substituted phenyl and amino groups at the 2 and 3-positions, as seen in quinazolinone analogs (Analogs C and D), can lead to potent broad-spectrum antibacterial activity[6].
-
Lipophilicity: Increased lipophilicity, often conferred by halogen and alkyl groups, can enhance membrane permeability and, consequently, antimicrobial activity.
Cytotoxic Activity
The quinoline scaffold is also a key component of numerous anticancer agents[7]. Their mechanisms of action are diverse and can include inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest[8][9].
Table 2: Comparative Cytotoxic Activity of Representative Quinolone Analogs against Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog E | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | ~10 | [10] |
| Analog F | 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [11] |
| Analog G | Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [11] |
Note: Data presented is for structurally related compounds to infer potential activity.
Structure-Activity Relationship Insights (Cytotoxic):
-
Aromatic Substituents: The presence of substituted aryl groups, particularly at the 4-position, can impart significant cytotoxic activity. The bromo-hydroxyphenyl group in Analog E is a key contributor to its potency against glioblastoma cells[10].
-
Amino and Phenyl Groups: As observed with Analog F, a phenyl group at the 2-position and an amino group at the 4-position can lead to notable cytotoxicity in colon cancer cells[11].
-
Ring Modifications: Modifications to the quinoline core, such as in the tetrahydrobenzo[h]quinoline (Analog G), can also result in potent anticancer activity[11].
Experimental Protocols for Biological Evaluation
To enable researchers to comparatively evaluate novel 3-Bromo-6,7-dimethyl-4-hydroxyquinoline analogs, the following standardized protocols are provided.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Proposed Mechanism of Action: A Focus on Kinase Inhibition
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer[9]. It is plausible that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline analogs could act as kinase inhibitors.
Caption: Proposed mechanism of action via kinase inhibition.
Conclusion
The 3-Bromo-6,7-dimethyl-4-hydroxyquinoline scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. This guide provides a framework for the rational design and comparative evaluation of analogs based on this core structure. By systematically exploring the structure-activity relationships, particularly through modifications at the 3-position and substitutions on the quinoline ring, researchers can optimize the potency and selectivity of these compounds. The provided experimental protocols offer a standardized approach to assess their biological activities, facilitating direct comparisons across different studies and accelerating the discovery of new therapeutic leads.
References
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- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
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Assessing the Specificity of Novel Kinase Inhibitors: A Comparative Guide to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
In the landscape of modern drug discovery, particularly in oncology, the specificity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1] Off-target effects can lead to unforeseen toxicities or even contribute to the compound's efficacy, making a thorough understanding of its interaction profile essential.[2][3] This guide provides a comprehensive framework for assessing the specificity of a novel investigational compound, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline , using it as a primary example. While extensive public data on this specific molecule is limited, its quinoline core suggests potential kinase-modulating activity, making it an excellent candidate for this illustrative analysis.[4][5][6]
We will compare its hypothetical performance against three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition across the kinome.[7][8][9]
-
Dasatinib: A multi-targeted inhibitor approved for clinical use, known to bind a number of tyrosine and serine/threonine kinases.[10][11][12]
-
Erlotinib: A more selective inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15]
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for rigorous specificity assessment.
The Rationale of Kinase Inhibitor Specificity Profiling
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[16] This structural similarity is the primary reason why achieving absolute inhibitor specificity is a formidable challenge.[3] A compound designed to target one kinase may inadvertently inhibit several others, leading to a complex pharmacological profile. Therefore, early and comprehensive specificity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign. It allows for:
-
Identification of On- and Off-Target Activities: Distinguishing between the intended therapeutic target and unintended interactions.
-
Prediction of Potential Toxicities: Early flagging of interactions with kinases known to be involved in critical physiological processes.
-
Rationalization of Phenotypic Observations: Understanding whether a cellular effect is due to inhibition of the primary target or an off-target.
-
Guidance for Medicinal Chemistry Efforts: Directing synthetic strategies to improve selectivity and potency.
Two complementary and powerful techniques for assessing inhibitor specificity are large-scale kinase panel screening and the Cellular Thermal Shift Assay (CETSA).
Methodology 1: Large-Scale Kinase Panel Screening
This biochemical approach provides a broad overview of an inhibitor's activity against a large fraction of the human kinome. The principle is to directly measure the inhibitory effect of the compound on the catalytic activity of a panel of purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Dissolve 3-Bromo-6,7-dimethyl-4-hydroxyquinoline and comparator compounds (Staurosporine, Dasatinib, Erlotinib) in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the stock solutions in assay buffer to generate a range of concentrations (e.g., from 100 µM down to 1 pM).
-
Kinase Reaction:
-
Add the purified recombinant kinase to wells of a microtiter plate containing the appropriate substrate and buffer.
-
Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure a sensitive measure of competitive inhibition.
-
-
Detection: After a set reaction time (e.g., 60 minutes), stop the reaction and quantify the amount of product formed. This is often done using luminescence-based methods that measure the amount of ATP remaining in the well.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in a more physiologically relevant context—within intact cells or cell lysates.[17] The principle is based on the ligand-induced thermal stabilization of proteins.[17] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.
Experimental Workflow for CETSA
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cells with the test compound (e.g., 10 µM 3-Bromo-6,7-dimethyl-4-hydroxyquinoline) or DMSO (vehicle control) and incubate at 37°C for 1 hour.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples.
-
Analyze the amount of the specific target kinase remaining in the soluble fraction by Western Blotting using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement and stabilization.
-
Comparative Data Analysis
To objectively compare the specificity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, we present the following illustrative data. The IC50 values are hypothetical and are intended to demonstrate how data would be interpreted. For this example, we assume the primary target of our investigational compound is Aurora Kinase A (AURKA).
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (Hypothetical) | Staurosporine | Dasatinib | Erlotinib | Kinase Family |
| AURKA | 25 | 3 | 150 | >10,000 | Ser/Thr Kinase |
| EGFR | 1,500 | 10 | 500 | 5 | Tyr Kinase |
| ABL1 | >10,000 | 20 | <1 | >10,000 | Tyr Kinase |
| SRC | 800 | 6 | <1 | >10,000 | Tyr Kinase |
| VEGFR2 | 5,500 | 15 | 20 | 2,500 | Tyr Kinase |
| PKA | >10,000 | 7 | >10,000 | >10,000 | Ser/Thr Kinase |
| PKCα | 2,100 | 3 | >10,000 | >10,000 | Ser/Thr Kinase |
| CDK2 | 950 | 5 | 2,000 | >10,000 | Ser/Thr Kinase |
Interpretation of Results
-
3-Bromo-6,7-dimethyl-4-hydroxyquinoline: Based on this hypothetical data, the compound shows good potency for its primary target, AURKA. It exhibits a degree of selectivity, with significantly weaker activity against other kinases like EGFR, SRC, and CDK2. The lack of activity against ABL1 and PKA suggests a favorable selectivity window.
-
Staurosporine: As expected, Staurosporine potently inhibits all tested kinases, confirming its role as a broad-spectrum inhibitor.[7][18] This lack of selectivity makes it a useful positive control in assays but unsuitable as a therapeutic agent.[8]
-
Dasatinib: The data reflects Dasatinib's known profile as a multi-targeted inhibitor, with high potency against ABL1 and SRC, but also activity against other kinases.[19]
-
Erlotinib: This compound demonstrates high selectivity for its primary target, EGFR, with minimal activity against the other kinases in this panel, which is consistent with its clinical profile.[14][15]
Visualizing the Context: Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition. Aurora Kinase A is a key regulator of mitosis. Its inhibition is expected to disrupt cell division, leading to cell cycle arrest and potentially apoptosis.
Conclusion
This guide outlines a robust, multi-faceted approach to assessing the specificity of a novel compound, using 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as an illustrative model for a kinase inhibitor. By combining broad, biochemical kinase panel screening with target engagement confirmation in a cellular context using CETSA, researchers can build a comprehensive and reliable specificity profile. This data is invaluable for making informed decisions in the drug discovery process, from lead optimization to the design of preclinical safety studies. The hypothetical data presented here suggests that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline could be a promising selective inhibitor of Aurora Kinase A, warranting further investigation.
References
- Elliott, K. C., & Ganesan, A. (2016). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 7(5), 834-845.
- Bekerman, E., Neveu, G., Shulla, A., & Polyak, S. J. (2017). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Viruses, 9(3), 47.
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Wikipedia. (n.d.). Staurosporine. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Kinase inhibitors for which specificity profiles were determined. Retrieved January 16, 2026, from [Link]
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- Zhang, C., Lopez, M. S., & Shokat, K. M. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(8), 1673-1679.
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A Senior Application Scientist's Guide to Benchmarking 3-Bromo-6,7-dimethyl-4-hydroxyquinoline Against Known Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological activity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a novel synthetic compound. While direct biological data for this specific molecule is not yet prevalent in public literature, its core structure, the 4-hydroxyquinoline scaffold, is a privileged motif in medicinal chemistry.[1][2] Derivatives of this class have demonstrated a wide spectrum of activities, including potent anticancer effects, often through the inhibition of key cellular enzymes.[3][4]
Given that several 4-hydroxy-2(1H)-quinolinone derivatives have shown strong antiproliferative activity by targeting the Epidermal Growth Factor Receptor (EGFR), this guide will establish a rigorous benchmarking protocol against known EGFR inhibitors.[3] This approach provides a scientifically sound starting point for characterizing the compound's potential as a therapeutic agent.
We will proceed with the hypothesis that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline may exhibit inhibitory activity against receptor tyrosine kinases. Our benchmarking strategy is therefore designed to first, determine its potency against EGFR, a clinically significant oncology target, and second, to compare its cellular efficacy against well-established, FDA-approved drugs.
Compound Profiles
For a robust comparison, we will benchmark our test compound against two generations of EGFR inhibitors, providing a comprehensive performance context.
-
Test Compound: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
-
Structure: A quinoline derivative featuring a bromine at position 3 and two methyl groups on the benzene ring.[5]
-
Rationale for Investigation: As a novel entity built on a biologically active scaffold, its characterization is a critical step in drug discovery. The bromine atom provides a potential site for further chemical modification, making it a versatile intermediate.[6]
-
-
Reference Inhibitor 1: Erlotinib (First-Generation)
-
Mechanism of Action: A reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the active site.
-
Relevance: Represents a well-characterized, first-generation clinical standard, making it an essential baseline comparator.[3]
-
-
Reference Inhibitor 2: Osimertinib (Third-Generation)
-
Mechanism of Action: An irreversible inhibitor that covalently binds to a cysteine residue in the EGFR active site, particularly effective against resistance-conferring mutations like T790M.
-
Relevance: Provides a high-potency, modern benchmark that allows for the evaluation of the test compound against the current standard of care in certain oncology settings.
-
Experimental Benchmarking Workflow
The following workflow is designed to systematically evaluate the compound's activity from a biochemical to a cellular level. This multi-faceted approach ensures that the data generated is not only accurate but also biologically relevant.
Caption: A three-phase workflow for comprehensive inhibitor characterization.
Detailed Experimental Protocols
The following protocols are described with the necessary detail to ensure reproducibility and robustness. The causality behind experimental choices is highlighted to provide deeper insight.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline against recombinant human EGFR protein. This biochemical assay isolates the interaction between the compound and its putative target, free from cellular complexities.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for its high sensitivity and low background.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound, Erlotinib, and Osimertinib in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient (e.g., 10 mM to 0.5 µM). This wide range is crucial for accurately capturing the full dose-response curve.
-
-
Assay Reaction:
-
In a 384-well low-volume black plate, add 2 µL of kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 1 µL of the serially diluted compound solutions. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor at a high concentration (100% inhibition).
-
Add 1 µL of a solution containing the recombinant EGFR (T790M mutant for Osimertinib comparison) and a ULight™-labeled poly-GT peptide substrate.
-
Initiate the kinase reaction by adding 1 µL of an ATP solution. The final ATP concentration should be at its Michaelis-Menten constant (Km) to ensure competitive inhibitors are evaluated under physiologically relevant conditions.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of detection buffer containing an Europium (Eu)-labeled anti-phosphotyrosine antibody. This antibody will bind to the phosphorylated peptide substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (Europium) and 615 nm (ULight™).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Normalize the data using the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a relevant cancer cell line. This assay measures the compound's ability to inhibit cell growth, providing a measure of its potency in a biological system.
Causality: We select the NCI-H1975 human lung adenocarcinoma cell line because it harbors both an activating EGFR mutation (L858R) and a resistance mutation (T790M). This makes it an ideal model for evaluating inhibitors that may target both wild-type and mutant forms of EGFR.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed 5,000 cells per well in a 96-well clear-bottomed plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and reference inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. A 72-hour incubation is standard as it allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control wells.
-
Plot the percent viability against the logarithm of compound concentration and fit to a four-parameter logistic equation to calculate the GI50 value.
-
Western Blot for Target Engagement
Objective: To visually confirm that the compound inhibits the EGFR signaling pathway within the cell.
Causality: A reduction in the phosphorylation of EGFR and its downstream effector, AKT, provides direct evidence that the compound is engaging its intended target and blocking its signaling cascade. This validates the mechanism of action suggested by the proliferation assay.
Caption: Simplified EGFR signaling pathway targeted by the inhibitor.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed NCI-H1975 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test compound and reference inhibitors at 1x and 10x their respective GI50 values for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay. This is critical for ensuring equal loading on the gel.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-EGFR/total EGFR and p-AKT/total AKT ratios relative to the vehicle control indicates successful target inhibition.
-
Comparative Data Summary
The results from the described experiments should be compiled into a clear, concise table for direct comparison.
| Compound | Target | In Vitro IC50 (nM) | Cellular GI50 (nM) | p-EGFR Inhibition (at GI50) |
| 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | EGFR | Experimental Value | Experimental Value | Experimental Result |
| Erlotinib | EGFR | Experimental Value | Experimental Value | Yes |
| Osimertinib | EGFR | Experimental Value | Experimental Value | Yes |
Conclusion
This guide outlines a robust, multi-tiered strategy for the initial characterization of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline. By benchmarking it against established first and third-generation EGFR inhibitors, researchers can generate a comprehensive dataset to inform decisions regarding the compound's future development. The combination of biochemical potency, cellular efficacy, and mechanistic validation provides a solid foundation for assessing its potential as a novel therapeutic agent. Subsequent studies could involve broader kinase panel screening to determine selectivity and in vivo xenograft models to evaluate efficacy in a living system.
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Kalliakmani, P., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.[1]
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Abdou, W., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances.[3]
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Ilona, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.[7]
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Fassihi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie.[8]
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A Guide to the Statistical Validation of In Vitro Data: Evaluating 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as a Potential Anticancer Agent
In the landscape of contemporary drug discovery, the rigorous validation of in vitro data is paramount. It is the bedrock upon which further preclinical and clinical development is built. This guide provides a comprehensive framework for the statistical validation of in vitro data, using the novel compound 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as a case study. While specific experimental data for this compound is not yet widely published, its quinoline core suggests potential biological activity, particularly in oncology.[1][2][3] Quinoline derivatives have garnered significant interest for their diverse pharmacological properties, including anticancer activities.[1][2][4]
This guide will, therefore, not only present a hypothetical yet realistic comparison of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline with established anticancer agents but will also provide the detailed experimental and statistical methodologies required to generate and validate such data. Our focus will be on a standard in vitro cytotoxicity assay, the MTT assay, a cornerstone for preliminary anticancer screening.[5][6]
The Rationale for In Vitro Cytotoxicity Screening
The initial assessment of a novel compound's potential as an anticancer agent invariably begins with in vitro cytotoxicity screening.[5][7] These assays are crucial for determining the concentration at which a compound exhibits toxic effects on cancer cells.[5] The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, quantifies a compound's potency and is instrumental in comparing the efficacy of different molecules.[5]
For our evaluation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, we will compare its hypothetical cytotoxic effects against the well-characterized chemotherapeutic agent, Doxorubicin, and another quinoline-based compound with known anticancer activity, S-chloro-8-hydroxyquinoline. This comparative approach provides essential context for interpreting the potency and potential of our lead compound.
Experimental Design and Methodology
A robust experimental design is fundamental to obtaining reliable and reproducible in vitro data. The following protocol for the MTT assay is designed to be a self-validating system, incorporating essential controls and replicates.
Experimental Workflow
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Culture:
-
Maintain human breast cancer cells (MCF-7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, Doxorubicin, and 5-chloro-8-hydroxyquinoline in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the respective compound dilutions.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and untreated controls (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Statistical Validation
The cornerstone of validating in vitro data lies in appropriate statistical analysis.[8][9] This ensures that the observed effects are not due to chance and that the results are reproducible.
Calculation of Cell Viability and IC50
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 value.[10] This can be performed using software such as GraphPad Prism or R.
-
Statistical Comparison of Compounds
To determine if the differences in cytotoxicity between the compounds are statistically significant, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) is appropriate. This will allow for pairwise comparisons of the IC50 values. A p-value of less than 0.05 is typically considered statistically significant.
Hypothetical Comparative Data
The following table presents hypothetical data for the in vitro cytotoxicity of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline against the MCF-7 human breast cancer cell line, in comparison to Doxorubicin and 5-chloro-8-hydroxyquinoline.
| Compound | IC50 (µM) ± SD (n=3) | Statistical Significance (p-value vs Doxorubicin) |
| 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | 8.5 ± 1.2 | < 0.05 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | - |
| 5-chloro-8-hydroxyquinoline (Comparator) | 15.2 ± 2.5 | < 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
Based on our hypothetical data, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline exhibits significant cytotoxicity against MCF-7 cells with an IC50 of 8.5 µM. While not as potent as the established chemotherapeutic Doxorubicin (IC50 = 0.5 µM), it demonstrates greater efficacy than the comparator quinoline, 5-chloro-8-hydroxyquinoline (IC50 = 15.2 µM). The statistically significant differences in their IC50 values suggest that the observed variations in cytotoxic activity are not random.
Advanced Validation: Selectivity Index
A crucial aspect of a potential anticancer drug is its selectivity towards cancer cells over normal, healthy cells.[6] The Selectivity Index (SI) is a ratio that quantifies this:
-
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity. To determine the SI for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, its cytotoxicity would need to be assessed in a non-cancerous cell line, for example, the human embryonic kidney cell line HEK293.[6]
Logical Framework for Assessing Therapeutic Potential
Caption: Decision-making framework for evaluating a compound's therapeutic potential.
Conclusion
This guide has outlined a comprehensive and statistically robust framework for the in vitro validation of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline as a potential anticancer agent. By employing standardized assays, appropriate controls, and rigorous statistical analysis, researchers can generate reliable and reproducible data. The hypothetical results presented herein suggest that 3-Bromo-6,7-dimethyl-4-hydroxyquinoline warrants further investigation. The next logical steps would involve expanding the cytotoxicity screening to a broader panel of cancer cell lines, elucidating the mechanism of action, and conducting in vivo studies to assess its efficacy and safety in a more complex biological system.
References
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VitelyBio. (n.d.). In Vitro Statistical Services. Retrieved from [Link]
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- Bavetsi, A., Riganas, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568.
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- Naaz, F., Srivastava, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(19), 9832-9850.
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International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Retrieved from [Link]
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ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
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A Researcher's Guide to the Synthesis of Brominated Hydroxyquinolines: A Comparative Analysis
Introduction
Brominated hydroxyquinolines represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of bromine atoms onto the hydroxyquinoline core profoundly influences the molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity. Derivatives such as 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) have well-documented applications as antifungal, and antiseptic agents.[1] Furthermore, these compounds serve as versatile intermediates for further functionalization via cross-coupling reactions, opening avenues to novel therapeutics and functional materials.[1][2]
This guide provides a comparative analysis of the primary synthetic strategies for accessing brominated hydroxyquinolines. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols for key transformations, and offer a critical comparison of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific target molecule.
Strategic Approaches to Synthesis
The synthesis of brominated hydroxyquinolines can be broadly categorized into two distinct strategies:
-
Strategy A: Direct Bromination of the Hydroxyquinoline Core. This is the most common and direct approach, involving the electrophilic aromatic substitution of a pre-formed hydroxyquinoline scaffold.
-
Strategy B: Ring Construction from Brominated Precursors. This method involves building the quinoline ring system using starting materials that already contain the desired bromine substituent.
The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and the required regiochemical control.
dot
Caption: Figure 1. Overview of the two primary synthetic strategies.
Strategy A: Direct Electrophilic Bromination of 8-Hydroxyquinoline
The 8-hydroxyquinoline scaffold is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. This activation, combined with the directing influence of both the hydroxyl group and the ring nitrogen, dictates the regiochemical outcome of bromination.
Mechanistic Insight and Regioselectivity
The phenolic hydroxyl group is a powerful ortho-, para-director. In the 8-hydroxyquinoline system, this directs incoming electrophiles to positions 5 and 7. The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The choice of brominating agent and reaction conditions allows for control over the degree of bromination (mono- vs. di-substitution).
-
Positions 5 and 7 are highly activated and are the primary sites of substitution.
-
Stoichiometry is key: Using approximately one equivalent of the brominating agent can favor mono-bromination, though mixtures are common.[3][4] An excess of the brominating agent (e.g., >2 equivalents) reliably drives the reaction to the 5,7-dibrominated product.[3][4]
-
Milder reagents like N-Bromosuccinimide (NBS) can offer better control for mono-bromination compared to the more aggressive elemental bromine (Br₂).[3]
dot
Caption: Figure 2. SₑAr mechanism on the 8-hydroxyquinoline ring.
Experimental Protocols
Protocol A1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is a robust and high-yielding method for producing the dibrominated product, often referred to as Broxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Elemental Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[4]
-
Cool the solution in an ice bath (0 °C).
-
Prepare a solution of bromine (2.1 eq) in chloroform and add it dropwise to the stirred 8-hydroxyquinoline solution over 5-10 minutes.[4]
-
Allow the reaction to stir at room temperature for 1 hour.[4] The formation of a yellow precipitate is typically observed.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with a 5% aqueous NaHCO₃ solution to neutralize the HBr byproduct.[4]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[4]
-
The resulting crude solid can be further purified by crystallization (e.g., from benzene or ethanol) to yield 5,7-dibromo-8-hydroxyquinoline as a yellow solid.[4]
Expert Insight: The use of a slight excess of bromine (2.1 equivalents) ensures the complete conversion to the dibrominated product.[3][5] The reaction is rapid and often provides excellent yields (typically >90%).[4][6] A German patent describes a similar high-yield process using an aqueous suspension with HBr, which can be advantageous for process safety and waste stream management.[7]
Protocol A2: Regioselective Synthesis of 7-Bromo-8-hydroxyquinoline
Achieving selective mono-bromination is more challenging due to the high reactivity of the ring. Careful control of stoichiometry and temperature is critical.
Materials:
-
8-Hydroxyquinoline
-
Elemental Bromine (Br₂)
-
Acetonitrile (CH₃CN)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the mixture in a refrigerator or ice bath (0 °C).[4]
-
Slowly add a solution of bromine (e.g., 1.5 eq) in acetonitrile over 10 minutes.[4][8]
-
Upon completion, wash the organic layer with 5% NaHCO₃ solution and dry over Na₂SO₄.[4][8]
-
The resulting product will be a mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline.[4][8] Separation is typically achieved via column chromatography.
Expert Insight: Studies have shown that even with controlled stoichiometry, mixtures are often unavoidable.[4][8] The ratio of products can depend on the solvent and the exact equivalents of bromine used.[5] For cleaner mono-bromination, using a milder reagent like NBS at low temperatures is a recommended alternative strategy.[3]
Strategy B: Ring Construction from Brominated Precursors
This "convergent" approach builds the quinoline heterocycle from simpler, pre-brominated starting materials, primarily brominated anilines. This strategy is invaluable when the desired bromine substitution pattern is not accessible via direct bromination or when the required aniline is readily available.
Classic Named Reactions for Quinoline Synthesis
The Skraup and Doebner-von Miller reactions are cornerstone methods for quinoline synthesis that are well-suited for this strategy.[2][9]
-
Skraup Synthesis: This reaction involves heating an aniline (e.g., 4-bromoaniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[10][11][12] The glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[10]
-
Doebner-von Miller Reaction: A more general method, this reaction condenses an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[9][13][14] This allows for greater diversity in the substitution pattern of the final quinoline product.
Experimental Protocol
Protocol B1: Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol provides a reliable method for synthesizing a quinoline with bromine on the benzenoid ring, a pattern not achievable by direct bromination of 8-hydroxyquinoline.
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., 4-nitrotoluene or arsenic acid)
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Carefully charge a reaction vessel with 4-bromoaniline, the oxidizing agent, and concentrated sulfuric acid.[10]
-
Heat the mixture with vigorous stirring to approximately 140-145 °C.[10]
-
Add anhydrous glycerol dropwise while maintaining the temperature. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, maintain the reaction at temperature for several hours (e.g., 3 hours).[10]
-
Cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the acidic solution with an aqueous base (e.g., NaOH) to a pH of 6-7.[10]
-
Extract the aqueous layer with an organic solvent like toluene.[10]
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization to obtain 6-bromoquinoline.[10]
Expert Insight: The Skraup reaction is notorious for being vigorous and potentially violent; therefore, careful temperature control and slow addition of reagents are paramount.[12] The use of a less reactive aniline, such as one bearing an electron-withdrawing nitro group, can significantly decrease the reaction's efficiency.[15] While this example yields 6-bromoquinoline, subsequent steps would be required to introduce the hydroxyl group at the 8-position, for instance, via diazotization of 8-amino-6-bromoquinoline.[1][2]
Comparative Analysis and Data Summary
| Parameter | Strategy A: Direct Bromination | Strategy B: Ring Construction (Skraup) |
| Primary Use Case | Synthesis of 5-bromo, 7-bromo, and 5,7-dibromo-8-hydroxyquinolines | Synthesis of isomers not accessible directly (e.g., 6-bromoquinolines) |
| Regioselectivity | Controlled by the directing effect of the -OH group (positions 5 & 7). Can be difficult to control mono- vs. di-substitution.[3][4] | Defined by the substitution pattern of the starting aniline.[10][16] |
| Reaction Conditions | Generally mild (0 °C to room temperature).[4] | Harsh (high temperatures, strong acid).[10][12] |
| Yield | Often high to excellent, especially for the 5,7-dibromo derivative (>90%).[4][6] | Variable, can be moderate to good depending on the substrate. |
| Key Advantage | Atom-economical and direct route to highly activated positions. | Unambiguous regiochemical outcome based on starting materials. |
| Key Disadvantage | Mixture of products is common for mono-bromination. Limited to substitution at positions 5 and 7. | Harsh, often hazardous conditions. Requires multi-step synthesis if the hydroxyl group is not part of the initial precursor. |
| Green Chemistry Aspect | Can be performed in greener solvents. Main byproduct is HBr. | Generates significant acidic waste. High energy input required.[17][18][19] |
Conclusion and Future Outlook
The synthesis of brominated hydroxyquinolines is dominated by two primary strategies. The direct electrophilic bromination of 8-hydroxyquinoline is a straightforward, high-yielding, and atom-economical method for accessing the medicinally important 5-bromo and 5,7-dibromo derivatives. Its main challenge lies in achieving high selectivity for mono-bromination. Conversely, classic ring-forming reactions like the Skraup synthesis offer unparalleled control for isomers that are otherwise inaccessible, albeit under significantly harsher conditions.
Future research will likely focus on developing milder and more selective direct bromination methods. The use of recyclable catalysts, alternative brominating agents, and energy-efficient techniques like microwave-assisted synthesis could offer significant improvements in both selectivity and environmental impact, aligning with the principles of green chemistry.[19][20] For ring-construction strategies, the development of milder acid catalysts and flow-chemistry processes could mitigate the safety concerns associated with traditional batch methods. The continued development of both approaches will be crucial for supplying the diverse array of brominated hydroxyquinoline scaffolds needed for future drug discovery and materials science innovation.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.[Link]
- DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.
-
Doebner–Miller reaction. Wikipedia.[Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.[Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.[Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.[Link]
-
(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate.[Link]
-
Doebner-Miller Reaction. SynArchive.[Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.[Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.[Link]
-
Doebner-Miller-Reaktion. Wikipedia.[Link]
-
Skraup reaction. .[Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH.[Link]
-
Skraup reaction. Wikipedia.[Link]
-
Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. Reddit.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar.[Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.[Link]
-
Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.[Link]
-
(PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate.[Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance in the laboratory. This guide provides a comprehensive, step-by-step plan for the proper disposal of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS No. 1204811-69-7). This compound is a valuable building block in medicinal chemistry and drug discovery, but its halogenated structure and inherent hazards demand a rigorous and informed disposal protocol.[1] Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to build a culture of safety and responsibility in your laboratory.
Part 1: Hazard Assessment and Waste Characterization
Understanding the specific hazards of a chemical is the foundation of its safe management. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline is not just another laboratory reagent; its classification dictates every subsequent step of its disposal pathway.
The compound is identified as a combustible solid that is acutely toxic if swallowed and poses a risk of serious eye damage. Furthermore, its classification as a substance severely hazardous to water (Water Hazard Class 3) absolutely prohibits its disposal down the drain. The most critical characteristic for disposal purposes is its identity as a brominated (halogenated) organic compound .[2] This classification is the primary determinant for its waste stream segregation.
| Property | Identifier / Classification | Source(s) |
| CAS Number | 1204811-69-7 | |
| Molecular Formula | C₁₁H₁₀BrNO | [3] |
| Physical Form | Solid | |
| GHS Hazard Codes | H302: Harmful if swallowedH318: Causes serious eye damage | |
| Signal Word | Danger | |
| Disposal Classification | Halogenated Organic Waste | [2] |
| Water Hazard Class | WGK 3: Severely hazardous to water |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure compound or its waste, establishing a barrier between you and the potential hazard is paramount. The following PPE is mandatory for all handling and disposal activities.
| Equipment | Specification | Purpose | Source(s) |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for punctures before use. | [4] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes or contact with airborne powder. | [4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | [4] |
| Face Protection | Face Shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. | [4] |
Part 3: Waste Segregation - The Critical Decision Point
Proper segregation is the most important step in the disposal process. Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal challenges.[5] The final disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized, regulated facility.[2]
This decision-making workflow must be followed for any item that has come into contact with 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, including contaminated gloves, weigh boats, pipette tips, and solvent rinses.
Caption: Waste Segregation Workflow for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Part 4: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a direct, procedural guide for safely managing the waste from generation to collection.
Step 1: Container Selection and Labeling
-
Select the Right Container : Use only containers approved for hazardous waste that are compatible with halogenated organics. These are typically polyethylene containers provided by your institution's Environmental Health & Safety (EH&S) department.[6] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[6]
-
Label Immediately : Affix a "Hazardous Waste" tag to the container before adding any waste.[7][8] The label must include:
-
The full chemical name: "3-Bromo-6,7-dimethyl-4-hydroxyquinoline" (no formulas or abbreviations).
-
The words "Hazardous Waste".
-
The specific hazards (e.g., "Toxic," "Corrosive/Eye Damage").
-
The date accumulation began.
-
The name of the principal investigator or lab group.
-
Step 2: Accumulating Waste
-
Solid Waste : All contaminated disposable materials such as gloves, weigh paper, absorbent pads, and empty stock bottles must be placed in the designated "Solid Halogenated Organic Waste" container.
-
Liquid Waste : Solutions containing 3-Bromo-6,7-dimethyl-4-hydroxyquinoline and any solvents used for rinsing contaminated glassware must be collected in the designated "Liquid Halogenated Organic Waste" container.
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.
Step 3: Decontamination of Reusable Equipment
-
All non-disposable glassware and equipment must be decontaminated.
-
Procedure :
-
Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol). This rinse solvent is now considered hazardous waste and must be collected in the "Liquid Halogenated Organic Waste" container.[4]
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
Perform a final rinse with deionized water.
-
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store sealed and labeled waste containers in a designated SAA within your lab.[7] This area must be under the control of the laboratory personnel.
-
Segregate Incompatibles : Ensure the halogenated waste container is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
-
Arrange for Pickup : Once the container is nearly full (do not overfill), or if waste has been accumulated for a set period defined by your institution (e.g., 6 months), contact your EH&S department to request a waste pickup.[7] The final disposal will be carried out by a licensed hazardous waste management company.[9]
Caption: End-to-End Disposal Logistics Pathway.
Part 5: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Small Solid Spill : For a small amount of spilled solid that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure you are wearing the appropriate PPE as detailed in Part 2.
-
Absorb the spill with an inert, dry material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a sealable bag or container.
-
Label the container as "Spill Debris: 3-Bromo-6,7-dimethyl-4-hydroxyquinoline" and dispose of it in the "Solid Halogenated Organic Waste" container.[6]
-
Decontaminate the spill area.
-
-
Large Spill or Liquid Spill :
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's emergency response line or EH&S department for assistance. Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment.
References
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Washington State University Environmental Health & Safety. Halogenated Solvents.
- Sigma-Aldrich. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline AldrichCPR.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (2025). 7.2 Organic Solvents.
- Benchchem. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline | CAS 1204811-69-7.
- PubChemLite. 3-bromo-6,7-dimethyl-4-hydroxyquinoline (C11H10BrNO).
- ECHEMI. 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets.
- Sigma-Aldrich. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline AldrichCPR 1204811-69-7.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
This document provides essential, field-proven guidance for the safe handling and disposal of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS No. 1204811-69-7). As a halogenated quinoline derivative, this compound requires stringent safety protocols to mitigate risks to researchers and ensure experimental integrity. Our objective is to provide a comprehensive framework that moves beyond a simple checklist, instilling a deep understanding of the causality behind each safety recommendation.
Hazard Assessment: Understanding the Risks
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a solid organic compound classified with significant health hazards.[1] A thorough understanding of these risks is the foundation of a robust safety plan. The primary, officially classified hazards are severe, but analysis of structurally similar bromo-quinoline compounds suggests a broader range of potential risks that a prudent scientist must consider.[2][3][4]
Table 1: GHS Hazard Profile for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed. | [1] |
| Serious Eye Damage | H318 | Danger | Causes serious, potentially irreversible eye damage. | [1] |
| Skin Irritation (Potential) | H315 | Warning | Based on similar compounds, may cause skin irritation. | [3] |
| Respiratory Irritation (Potential) | H335 | Warning | As a solid powder, dust may cause respiratory tract irritation. | [2][3] |
The H318 classification is of critical importance; this is not a warning of simple irritation, but a risk of severe and lasting damage to vision.[1] Therefore, eye protection protocols must be uncompromising. The potential for skin and respiratory irritation, common to this class of chemicals, necessitates a comprehensive barrier strategy.[2][3]
Core Directive: A Multi-Layered PPE Strategy
A dynamic, task-based approach to PPE is essential. The required level of protection escalates based on the procedure being performed. All handling of this compound must, at a minimum, take place within a certified chemical fume hood to manage inhalation risks.[5][6]
Table 2: Task-Based PPE Requirements
| Protection Category | Specification | Standard Operations (e.g., preparing solutions) | High-Risk Operations (e.g., weighing solid, bulk transfer) |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Mandatory | Mandatory |
| Face Shield (worn over goggles) | Recommended | Mandatory | |
| Hand Protection | Nitrile or Neoprene Gloves | Mandatory | Mandatory (Consider double-gloving) |
| Body Protection | Laboratory Coat (fully buttoned) | Mandatory | Mandatory |
| Chemical-Resistant Apron | Recommended | Mandatory | |
| Full-length pants & closed-toe shoes | Mandatory | Mandatory | |
| Respiratory Protection | N95 Particulate Respirator | Not required if in fume hood | Mandatory (if dust is generated) |
| Air-Purifying Respirator (Organic Vapor Cartridges) | Not required if in fume hood | Recommended if vapors are possible |
Causality Behind PPE Choices:
-
Eye Protection: The H318 hazard classification dictates the use of chemical splash goggles that form a complete seal around the eyes.[1] Standard safety glasses are insufficient as they do not protect from splashes from all angles. A face shield is added during high-risk tasks to protect the entire face from splashes.[5][7]
-
Hand Protection: Nitrile or neoprene gloves provide a robust barrier against skin contact with halogenated organic compounds.[5][7] Crucially, gloves must be inspected for tears or degradation before each use and removed without touching the outer surface with bare skin. [8] Contaminated gloves must be disposed of immediately as hazardous waste.[5]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes prevent accidental skin contact.[7][8] An apron provides an additional layer of chemical resistance when handling larger quantities or performing tasks with a higher splash potential.[5]
-
Respiratory Protection: The primary engineering control is the chemical fume hood.[6] However, when weighing the solid powder, fine particulates can become airborne. An N95-rated respirator minimizes the risk of inhaling these irritating dusts.[5]
Operational and Disposal Plans
Proper procedure is as critical as the PPE itself. The following workflows illustrate the mandatory steps for safe handling, from preparation to disposal.
Pre-Operational & PPE Donning Workflow
It is imperative to don PPE in the correct sequence to ensure complete protection before entering the handling area.
Caption: PPE Donning and Preparation Workflow.
Post-Operational & PPE Doffing Workflow
Removing PPE in the correct order is critical to prevent contaminating your skin with residues from the equipment. This process should be performed deliberately in a designated area.
Caption: PPE Doffing Sequence to Prevent Contamination.
Waste Disposal Plan
As a brominated organic compound, all waste generated from handling 3-Bromo-6,7-dimethyl-4-hydroxyquinoline must be treated as halogenated hazardous waste .[6]
-
Segregation is Key: Never mix halogenated waste with non-halogenated chemical waste.[6] This is due to the specific incineration requirements for these compounds.
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, paper towels, and used N95 respirators, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, compatible, and clearly labeled halogenated liquid hazardous waste container.
-
Professional Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6]
Caption: Waste Disposal Pathway for Halogenated Compounds.
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- 3-Bromo-6,7-dimethyl-4-hydroxyquinoline AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET (7-Bromoquinoline). Fisher Scientific.
- SAFETY DATA SHEET (Benzenamine, 4-bromo-N,N-dimethyl-). Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET (8-Quinolinol, 5,7-dibromo-). Thermo Fisher Scientific.
- 3-Bromoquinoline | C9H6BrN.
- SAFETY DATA SHEET (Quinoline, 3-bromo-). Fisher Scientific.
- SAFETY DATA SHEET (Quinoline). Fisher Scientific.
- Discover the Various Types of PPE for Optimal Chemical Safety. MSC.
- SAFETY DATA SHEET (8-Hydroxyquinoline). Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- 3-Bromo-6-hydroxy quinoline (cas 13669-57-3) SDS/MSDS download. Guidechem.
- 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety D
- Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-4-chloro-cinnoline. ChemicalBook.
- Working with Chemicals.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Personal Protective Equipment (PPEs)- Safety Guideline.
- Chemistry Lab Safety Rules. PozeSCAF.
- Safety rules and procedures for students in chemistry laboratory courses. University of Massachusetts Lowell.
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
- Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Labor
Sources
- 1. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline AldrichCPR 1204811-69-7 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
